Product packaging for 1-Bromo-4-iodylbenzene(Cat. No.:CAS No. 79054-62-9)

1-Bromo-4-iodylbenzene

Cat. No.: B15439273
CAS No.: 79054-62-9
M. Wt: 314.90 g/mol
InChI Key: BGXXLNPARMNSNI-UHFFFAOYSA-N
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Description

1-Bromo-4-iodylbenzene is a useful research compound. Its molecular formula is C6H4BrIO2 and its molecular weight is 314.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrIO2 B15439273 1-Bromo-4-iodylbenzene CAS No. 79054-62-9

Properties

CAS No.

79054-62-9

Molecular Formula

C6H4BrIO2

Molecular Weight

314.90 g/mol

IUPAC Name

1-bromo-4-iodylbenzene

InChI

InChI=1S/C6H4BrIO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H

InChI Key

BGXXLNPARMNSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Br)I(=O)=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-iodobenzene (CAS 589-87-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Bromo-4-iodobenzene, a versatile dihalogenated aromatic compound with significant applications in organic synthesis, particularly in the fields of pharmaceutical development, materials science, and agrochemicals. The compound, corresponding to CAS number 589-87-7, is structurally characterized by a benzene ring substituted with a bromine atom and an iodine atom at the para positions.[1] It is important to note that while the topic mentions "1-Bromo-4-iodylbenzene," the provided CAS number and the vast majority of scientific literature refer to 1-Bromo-4-iodobenzene. This guide will focus on the latter, which is a crucial building block in modern chemistry.

The unique feature of 1-Bromo-4-iodobenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions.[1] This allows for selective and sequential functionalization of the aromatic ring, making it a highly valuable intermediate for the synthesis of complex organic molecules.[1][2]

Chemical and Physical Properties

1-Bromo-4-iodobenzene is a light brown or white to pale yellow crystalline solid at room temperature.[3][4] It is insoluble in water but shows good solubility in a variety of organic solvents, including acetone, chloroform, ethanol, diethyl ether, dichloromethane, and toluene.[2][4][5] This solubility profile makes it compatible with a wide range of reaction conditions.

Summary of Physical and Chemical Data
PropertyValueReference(s)
CAS Number 589-87-7[6]
Molecular Formula C₆H₄BrI[6]
Molecular Weight 282.904 g/mol [6][7]
Appearance Light brown crystalline powder; White to pale yellow crystalline solid[3][4]
Melting Point 89-91 °C[2][5]
Boiling Point 120-122 °C at 14 mmHg; ~250 °C[2][4][5]
Density 2.2236 g/cm³[5]
Refractive Index 1.6618[5]
Flash Point 120-122 °C at 14 mmHg[5]
Water Solubility Insoluble[2][5]
Vapor Pressure 0.02 mmHg[3]
Sensitivity Light Sensitive[4][5]

Synthesis

A common and well-established laboratory-scale synthesis of 1-Bromo-4-iodobenzene involves the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with potassium iodide.[4][8]

Experimental Protocol: Synthesis of 1-Bromo-4-iodobenzene from 4-Bromoaniline

Materials:

  • 4-bromoaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Water

Procedure:

  • 4-bromoaniline is dissolved in concentrated sulfuric acid.

  • The solution is cooled to a low temperature (around -10 °C) using an ice-salt bath.[4]

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. This results in the formation of the diazonium salt.

  • A solution of potassium iodide in water is then added to the diazonium salt solution.

  • The reaction mixture is allowed to warm to room temperature, leading to the formation of 1-Bromo-4-iodobenzene as a precipitate.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield a product with high purity (often exceeding 98%).[4]

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-Bromoaniline 4-Bromoaniline Diazotization Diazotization 4-Bromoaniline->Diazotization 1. Dissolve in H2SO4 2. Cool to -10°C NaNO2 + H2SO4 Sodium Nitrite + Sulfuric Acid NaNO2 + H2SO4->Diazotization KI Potassium Iodide Iodination Iodination KI->Iodination Diazonium_Salt 4-Bromobenzenediazonium Salt (Intermediate) Diazotization->Diazonium_Salt Forms unstable intermediate Final_Product 1-Bromo-4-iodobenzene Iodination->Final_Product Precipitation and Purification Diazonium_Salt->Iodination

Caption: Synthetic pathway for 1-Bromo-4-iodobenzene.

Reactivity and Applications

The differential reactivity of the C-I and C-Br bonds is the cornerstone of 1-Bromo-4-iodobenzene's utility in organic synthesis. The C-I bond is more readily cleaved in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.[1] This sequential cross-coupling strategy is invaluable for the construction of unsymmetrical biaryl compounds and other complex molecular architectures.[1]

Key reactions where this differential reactivity is exploited include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Sonogashira Coupling: Reaction with terminal alkynes.[8]

  • Stille Coupling: Reaction with organostannanes.

  • Heck Coupling: Reaction with alkenes.

Experimental Protocol: Selective Sonogashira Coupling

This protocol illustrates the selective coupling at the iodide position.

Materials:

  • 1-Bromo-4-iodobenzene

  • A terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., a deprotonating agent for the alkyne if TMSA is used and deprotected in situ)

  • Anhydrous solvent (e.g., diisopropylamine)[9]

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Bromo-4-iodobenzene, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the terminal alkyne.

  • The reaction is typically stirred at room temperature.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the selective coupling at the iodine position, the reaction is quenched.

  • The product, a 4-bromo-1-(alkynyl)benzene derivative, is then isolated and purified using standard techniques like column chromatography.

G cluster_start Starting Material cluster_reaction1 First Coupling Reaction (Selective) cluster_intermediate Intermediate cluster_reaction2 Second Coupling Reaction cluster_final Final Product Start 1-Bromo-4-iodobenzene Reaction1 Sonogashira Coupling (e.g., with R-C≡CH, Pd/Cu catalyst) Start->Reaction1 More reactive C-I bond Intermediate 4-Bromo-1-alkynylbenzene Reaction1->Intermediate Reaction2 Suzuki Coupling (e.g., with Ar-B(OH)2, Pd catalyst) Intermediate->Reaction2 Less reactive C-Br bond Final Unsymmetrical Biaryl Product Reaction2->Final

Caption: Sequential cross-coupling workflow.

Applications in Drug Development and Materials Science

The versatility of 1-Bromo-4-iodobenzene makes it a key intermediate in several high-value applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of complex drug candidates, including those for cancer therapeutics, antimicrobial agents, and anti-inflammatory drugs.[2] The ability to selectively introduce different functional groups is crucial for tuning the biological activity, metabolic stability, and solubility of pharmacologically active molecules.[2]

  • OLED Materials: In materials science, it serves as a building block for organic light-emitting diode (OLED) materials, where precise molecular structures are required to achieve specific electronic and optical properties.[1][2]

  • Agrochemicals: It is employed in the synthesis of intricate molecular frameworks for crop protection agents.[1]

  • Functional Materials: It is a precursor for the synthesis of liquid crystals and conducting polymers.[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of 1-Bromo-4-iodobenzene.

Summary of Spectral Information
Technique Key Features Reference(s)
¹H NMR The ¹H NMR spectrum typically shows two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons.[10][11]
¹³C NMR The ¹³C NMR spectrum will display signals for the four distinct carbon atoms in the benzene ring.[9]
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic absorption bands for the C-H and C-C stretching and bending vibrations of the substituted benzene ring.[3][6]
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak and characteristic isotopic patterns for bromine and iodine.[7]

Safety and Handling

1-Bromo-4-iodobenzene is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., under nitrogen) is recommended to prevent degradation.[4]

  • Hazards: May cause skin and serious eye irritation.[3]

Conclusion

1-Bromo-4-iodobenzene (CAS 589-87-7) is a highly valuable and versatile building block in organic synthesis. Its defining feature, the differential reactivity of the carbon-iodine and carbon-bromine bonds, enables chemists to perform selective and sequential functionalizations. This capability is of paramount importance in the synthesis of complex molecules for a wide array of applications, including pharmaceuticals, OLEDs, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide on the Molecular Structure of 1-Bromo-4-iodylbenzene and its Precursor 1-Bromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the molecular structure of 1-Bromo-4-iodobenzene . Extensive searches for detailed structural and experimental data on 1-Bromo-4-iodylbenzene did not yield specific results. The iodyl group (-IO₂) confers significantly different chemical properties compared to the iodo group (-I). This document provides a comprehensive overview of the well-characterized precursor, 1-Bromo-4-iodobenzene, and includes a general experimental protocol for the oxidation of iodoarenes to iodylarenes, which represents a plausible synthetic route to this compound.

Introduction to 1-Bromo-4-iodobenzene

1-Bromo-4-iodobenzene is a halogenated aromatic hydrocarbon featuring a benzene ring substituted with a bromine and an iodine atom at the para positions.[1] This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for sequential functionalization.[2][3]

Molecular Structure and Properties of 1-Bromo-4-iodobenzene

The molecular structure of 1-Bromo-4-iodobenzene has been elucidated through single-crystal X-ray diffraction.[4] The key structural and physical properties are summarized in the tables below.

General Properties
PropertyValueReference
Chemical Formula C₆H₄BrI[5]
Molecular Weight 282.90 g/mol [5]
Appearance White to light brown crystalline powder[5]
Melting Point 89-91 °C[6]
Boiling Point 120-122 °C at 14 mmHg[6]
Solubility Insoluble in water; soluble in common organic solvents.[7]
Crystallographic Data

The crystal structure of 1-Bromo-4-iodobenzene has been determined to be monoclinic with the space group P2₁/c.[4]

ParameterValueReference
Crystal System Monoclinic[4]
Space Group P2₁/c[4]
a (Å) 4.1704(6)[4]
b (Å) 5.8242(8)[4]
c (Å) 14.929(2)[4]
β (°) 97.315(5)[4]
Volume (ų) 359.67(9)[4]
Z 2[4]
Temperature (K) 200[4]

Experimental Protocols

Synthesis of 1-Bromo-4-iodobenzene

A common laboratory-scale synthesis of 1-Bromo-4-iodobenzene involves the diazotization of 4-bromoaniline followed by a Sandmeyer-type reaction with potassium iodide.[3][6]

Materials:

  • 4-bromoaniline

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Chloroform

  • Ice

Procedure:

  • Dissolve 0.02 mol of 4-bromoaniline in a 20% mass fraction sulfuric acid medium.

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add a solution of 0.021 mol of sodium nitrite in water while maintaining the temperature below 0 °C to form the diazonium salt.

  • In a separate flask, dissolve 0.021 mol of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Chloroform can be added to the reaction mixture.[6]

  • Allow the reaction mixture to stir and warm to room temperature.

  • The solid product, 1-Bromo-4-iodobenzene, can be collected by filtration, washed with water, and purified by recrystallization.

Characterization of 1-Bromo-4-iodobenzene

The structure and purity of the synthesized 1-Bromo-4-iodobenzene can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a KBr wafer.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can be recorded in a suitable deuterated solvent like CDCl₃.[9][10]

  • Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry.[11]

Potential Synthesis of this compound from 1-Bromo-4-iodobenzene

Iodylarenes (ArIO₂) can be synthesized by the oxidation of iodoarenes (ArI). A general method involves the use of sodium periodate (NaIO₄) as the oxidant.[12][13]

Materials:

  • 1-Bromo-4-iodobenzene

  • Sodium periodate (NaIO₄)

  • Acetic acid

  • Water

Procedure:

  • Dissolve 1-Bromo-4-iodobenzene in 30% (v/v) aqueous acetic acid.

  • Add sodium periodate to the solution.

  • Heat the mixture to boiling with vigorous stirring for 3-6 hours.[13]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, the reaction mixture is cooled, and the solid this compound product can be isolated by filtration.

  • The crude product can be purified by recrystallization from boiling water, though caution is advised as iodylarenes can be explosive upon heating or impact.[14]

Visualizations

Molecular Structure of 1-Bromo-4-iodobenzene

Caption: Molecular structure of 1-Bromo-4-iodobenzene.

Synthesis Workflow for 1-Bromo-4-iodobenzene

synthesis_workflow cluster_start Starting Material cluster_reaction1 Diazotization cluster_intermediate Intermediate cluster_reaction2 Iodination cluster_product Product 4-Bromoaniline 4-Bromoaniline H2SO4, NaNO2, -10°C H2SO4, NaNO2, -10°C 4-Bromoaniline->H2SO4, NaNO2, -10°C Diazonium Salt Diazonium Salt H2SO4, NaNO2, -10°C->Diazonium Salt KI KI Diazonium Salt->KI 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene KI->1-Bromo-4-iodobenzene

Caption: Synthesis workflow for 1-Bromo-4-iodobenzene.

Proposed Synthesis of this compound

proposed_synthesis cluster_start Starting Material cluster_reaction Oxidation cluster_product Product 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene NaIO4, aq. CH3COOH, heat NaIO4, aq. CH3COOH, heat 1-Bromo-4-iodobenzene->NaIO4, aq. CH3COOH, heat This compound This compound NaIO4, aq. CH3COOH, heat->this compound

Caption: Proposed synthesis of this compound.

References

Spectral Data and Synthetic Insights for 1-Bromo-4-iodylbenzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characteristics and synthetic protocols related to 1-bromo-4-iodylbenzene. Despite a comprehensive search of public spectral databases and scientific literature, detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound could not be located. This suggests that the compound may be transient, difficult to isolate, or not extensively characterized in publicly accessible records.

However, to provide valuable context for researchers interested in this molecule, this document summarizes the available spectral data for its immediate precursor, 1-bromo-4-iodobenzene. Additionally, a general, well-established experimental protocol for the synthesis of iodylarenes from iodoarenes is provided as a likely pathway to the target compound.

Spectral Data of 1-Bromo-4-iodobenzene (Precursor)

1-bromo-4-iodobenzene is a well-characterized, stable solid compound. Its spectral data are readily available and are presented below as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.53Doublet2HAr-H ortho to Iodine
~7.22Doublet2HAr-H ortho to Bromine

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
~138.0Ar-C ortho to Bromine
~132.0Ar-C ortho to Iodine
~128.5Ar-C-Br
~93.0Ar-C-I
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3080WeakAromatic C-H stretch
~1570MediumAromatic C=C stretch
~1470StrongAromatic C=C stretch
~1010StrongC-H in-plane bend
~810StrongC-H out-of-plane bend (para-disubstituted)
~680MediumC-Br stretch
~500MediumC-I stretch
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
282/284High[M]⁺ (Molecular ion peak with bromine isotopes)
155/157Medium[M-I]⁺
76High[C₆H₄]⁺

Experimental Protocols

General Protocol for the Synthesis of this compound

The synthesis of iodylarenes typically involves the oxidation of the corresponding iodoarene. A common and effective method utilizes dimethyldioxirane (DMDO) as the oxidant. The following is a general procedure that could be adapted for the synthesis of this compound from 1-bromo-4-iodobenzene.

Materials:

  • 1-Bromo-4-iodobenzene

  • Dimethyldioxirane (DMDO) solution in acetone (typically ~0.07-0.1 M)

  • Acetone (anhydrous)

  • Dichloromethane (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A solution of 1-bromo-4-iodobenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to a low temperature, typically -20 °C to 0 °C, using an appropriate cooling bath.

  • A solution of dimethyldioxirane in acetone (approximately 2.5 equivalents) is added dropwise to the stirred solution of the iodoarene over a period of 30-60 minutes.

  • The reaction mixture is stirred at the same low temperature for an additional 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure at low temperature to yield the crude this compound as a solid.

  • The solid product can be washed with cold pentane or diethyl ether to remove any soluble impurities and then dried under vacuum.

Note: Iodylarenes can be explosive upon heating or mechanical shock. Appropriate safety precautions must be taken at all times.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of an iodylarene from an iodoarene precursor.

SynthesisWorkflow Iodoarene 1-Bromo-4-iodobenzene Reaction Oxidation Iodoarene->Reaction Oxidant Dimethyldioxirane (DMDO) in Acetone Oxidant->Reaction Solvent Dichloromethane (-20 °C to 0 °C) Solvent->Reaction Product This compound Reaction->Product

Caption: General synthesis of this compound.

An In-depth Technical Guide on the Reactivity and Stability of 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-iodylbenzene is a hypervalent iodine compound featuring an iodyl functional group (-IO₂), which imparts strong oxidizing properties and inherent instability. This technical guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, with a focus on its hazardous nature and safe handling protocols. Due to the limited availability of specific quantitative data for this particular molecule, this guide draws upon established knowledge of closely related iodylarenes to provide a robust framework for its use in a research and development setting.

Introduction

Hypervalent iodine compounds, particularly those in the pentavalent state such as iodylarenes (ArIO₂), are of significant interest in organic synthesis due to their potent oxidizing capabilities. This compound, with its bromo-substituted aromatic ring, presents a potentially versatile reagent for introducing functional groups and facilitating oxidative transformations. However, the high energy of the iodyl group renders these compounds hazardous, with a propensity for explosive decomposition under various stimuli. A thorough understanding of its stability and reactivity is paramount for its safe and effective utilization.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of its precursor, 1-bromo-4-iodobenzene. A general and effective method for the preparation of iodylarenes involves the use of sodium periodate (NaIO₄) as the oxidant in an acidic medium.

Experimental Protocol: Oxidation of 1-Bromo-4-iodobenzene

This protocol is adapted from established procedures for the synthesis of iodylarenes.

Materials:

  • 1-Bromo-4-iodobenzene

  • Sodium periodate (NaIO₄)

  • Glacial acetic acid

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-bromo-4-iodobenzene (10 mmol) and sodium periodate (22 mmol, 10% excess) in a 30% (v/v) aqueous acetic acid solution.

  • With vigorous stirring, heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the yellowish iodosyl intermediate and the formation of a colorless precipitate of the iodylarene. The reaction is typically complete within 3-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the crude this compound by filtration.

  • Wash the collected solid sequentially with ice-cold water (3 x 10 mL) and acetone (3 x 10 mL).

  • Air-dry the product in the dark.

Note: Due to the hazardous nature of iodylarenes, this procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and blast shield.

Stability of this compound

Iodylarenes are known to be energetic materials with a high risk of explosive decomposition. The stability of this compound is a critical consideration for its safe handling and storage.

Thermal Stability

Iodylarenes are reported to explode at temperatures above 200 °C. The melting points cited in the literature for these compounds are often, in fact, their explosion points. It is crucial to avoid heating solid this compound, especially under confinement, as this can lead to violent detonation. Local overheating of the solid, even during recrystallization from boiling water, has been reported to cause explosions.

Mechanical Sensitivity

These compounds can be sensitive to impact and friction. Scratching with a spatula or grinding can be sufficient to initiate an explosion. Therefore, any handling of solid this compound should be performed with extreme care, using non-metallic spatulas and avoiding any actions that could generate mechanical shock.

Storage and Handling

Given its instability, this compound should be stored in small quantities in a designated explosives storage area. It should be kept away from heat, light, and incompatible materials. When handling, it is imperative to use a blast shield and appropriate PPE.

Reactivity of this compound

The primary reactivity of this compound stems from the strong oxidizing power of the iodyl group.

Oxidizing Properties

Data Presentation

Due to the lack of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. The information presented is based on the general properties of the iodylarene class of compounds.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene Acetic_Acid_Water 30% aq. CH3COOH Reflux 1-Bromo-4-iodobenzene->Acetic_Acid_Water NaIO4 NaIO4 NaIO4->Acetic_Acid_Water This compound This compound Acetic_Acid_Water->this compound

Caption: Synthetic route to this compound.

Safety Workflow

Safety_Workflow Safe Handling of this compound Risk_Assessment Conduct Thorough Risk Assessment PPE Wear Appropriate PPE (Blast Shield, etc.) Risk_Assessment->PPE Small_Scale Work on Small Scale PPE->Small_Scale Avoid_Stimuli Avoid Heat, Shock, and Friction Small_Scale->Avoid_Stimuli Proper_Storage Store in Designated Explosives Area Avoid_Stimuli->Proper_Storage Waste_Disposal Proper Waste Disposal Proper_Storage->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a potent oxidizing agent with significant potential in synthetic chemistry. However, its utility is overshadowed by its inherent instability and explosive nature. Researchers and drug development professionals must approach the synthesis and handling of this compound with extreme caution, adhering to strict safety protocols. Further research is warranted to fully characterize the quantitative stability and reactivity of this compound to enable its safer and more controlled application in the future.

discovery and history of 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the reveals a story rooted in the foundational principles of aromatic chemistry and the development of hypervalent iodine reagents. While a singular, celebrated moment of its discovery is not prominent in historical records, its existence is a logical consequence of two key areas of chemical advancement: the synthesis of its precursor, 1-bromo-4-iodobenzene, and the subsequent exploration of oxidation methods for iodoarenes.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and the chemical logic that led to the creation of 1-Bromo-4-iodylbenzene.

The Precursor: 1-Bromo-4-iodobenzene

The journey to this compound begins with its immediate precursor, 1-bromo-4-iodobenzene (BrC₆H₄I). This di-halogenated aromatic compound is a versatile building block in organic synthesis, valued for the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1][2] The C-I bond is weaker and more susceptible to oxidative addition in transition metal-catalyzed reactions, allowing for selective, sequential functionalization.[2][3] This property makes it a cornerstone intermediate for creating complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][4][5]

Synthesis of 1-Bromo-4-iodobenzene

The most common and historically significant method for synthesizing 1-bromo-4-iodobenzene is a variation of the Sandmeyer reaction. This process involves two main stages:

  • Diazotization: The synthesis begins with p-bromoaniline. This starting material is treated with sodium nitrite in a strong acidic medium (like sulfuric acid) at low temperatures to form a diazonium salt.[6]

  • Iodination: The resulting bromophenyl diazonium salt is then reacted with a source of iodide, typically potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding 1-bromo-4-iodobenzene.[6][7]

Modern optimized protocols for this synthesis report high yields and purities, often exceeding 98% as determined by HPLC.[6]

Physicochemical Properties of 1-Bromo-4-iodobenzene

The physical and chemical properties of the precursor are well-documented and crucial for its handling and use in subsequent reactions. It typically appears as a white to light brown or pale yellow crystalline solid.[3][5][8] It has limited solubility in water but is readily soluble in common organic solvents like ethanol, acetone, chloroform, and diethyl ether.[3][6]

Table 1: Physical and Chemical Properties of 1-Bromo-4-iodobenzene

PropertyValueSource(s)
Molecular Formula C₆H₄BrI[4][9][10]
Molecular Weight 282.90 g/mol [3][5][9]
CAS Number 589-87-7[4][7]
Melting Point 89-91 °C[3][7]
Boiling Point 120-122 °C at 14 mmHg[7][11]
Density 2.215 g/cm³[11]
Appearance White to brown crystalline powder/crystals[3][8]
Solubility Insoluble in water; soluble in organic solvents[3][5][7]
Spectroscopic Data of 1-Bromo-4-iodobenzene

Spectroscopic analysis confirms the structure of the precursor. Key data from various methods are summarized below.

Table 2: Spectroscopic Data for 1-Bromo-4-iodobenzene

Spectrum TypeKey Signals / InformationSource(s)
¹H NMR (in CDCl₃) Signals typically appear in the aromatic region, for example, at δ 7.527 and δ 7.224 ppm.[12]
¹³C NMR (in CDCl₃) Data available in spectral databases.[11]
IR Spectroscopy Characteristic peaks for a para-disubstituted benzene ring.[9][11]
Mass Spectrometry Molecular ion peaks corresponding to the isotopic distribution of Br and I at m/z 282 and 284.[8][13]

The Emergence of Iodylarenes: The Oxidation Step

The "discovery" of this compound is intrinsically linked to the history of hypervalent iodine chemistry, specifically the development of methods to create iodylarenes (ArIO₂). These compounds feature an iodine atom in a high oxidation state (I(V)) and are known for their powerful oxidizing properties.[14]

Historically, the synthesis of iodylarenes involved harsh conditions. However, modern chemistry has provided milder and more efficient methods. A key development was the use of oxidants like sodium periodate (NaIO₄) to convert iodoarenes into iodylarenes.[15] This transformation is the crucial final step in the synthesis of this compound from its iodo-precursor. It is important to note that iodylarenes can be hazardous, with the potential to be explosive upon impact or scratching.[15]

Experimental Protocols

Protocol for Synthesis of 1-Bromo-4-iodobenzene

This protocol is based on the well-established diazotization-iodination reaction sequence.

  • Diazotization:

    • Dissolve p-bromoaniline (0.02 mol) in a 20% sulfuric acid solution.

    • Cool the mixture to -10 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (0.021 mol) while maintaining the low temperature to form bromophenyl diazonium sulfate.

  • Iodination:

    • To the cold diazonium salt solution, add chloroform followed by a solution of potassium iodide (KI) (0.021 mol).

    • Allow the reaction to proceed, which results in the formation of the 1-bromo-4-iodobenzene crude product.

  • Purification:

    • Separate the organic layer and wash it with an appropriate aqueous solution (e.g., sodium thiosulfate to remove excess iodine).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization to achieve high purity (e.g., >98%).[7]

Protocol for Oxidation to this compound

This is a general protocol for the synthesis of an iodylarene from an iodoarene using sodium periodate, adapted for 1-bromo-4-iodobenzene.[15]

  • Reaction Setup:

    • In a round-bottom flask, suspend 1-bromo-4-iodobenzene in a suitable solvent mixture, such as acetonitrile and water.

    • Add sodium periodate (NaIO₄) as the oxidizing agent. An excess of the oxidant is typically used.

    • Add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) if a catalyzed reaction is desired for improved efficiency, although uncatalyzed methods exist.

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, quench any remaining oxidant.

    • The product, this compound, is typically a solid and will precipitate from the reaction mixture.

    • Collect the precipitate by filtration.

    • Wash the collected solid with cold water, followed by a non-polar organic solvent (like chloroform or acetone) to remove any unreacted starting material.[15]

    • Dry the final product in the dark. Note: Handle with care due to the potentially explosive nature of iodylarenes.[15]

Visualizations of Key Processes

Synthesis Pathway

The following diagrams illustrate the logical flow from the starting material to the final product and the utility of the precursor.

Synthesis_of_1_Bromo_4_iodylbenzene A p-Bromoaniline B Bromophenyl diazonium salt A->B 1. NaNO₂, H₂SO₄ 2. -10°C C 1-Bromo-4-iodobenzene B->C KI D This compound C->D Oxidation (e.g., NaIO₄) Experimental_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_step3 Step 3: Oxidation A Dissolve p-Bromoaniline in H₂SO₄ B Cool to -10°C A->B C Add NaNO₂ solution B->C D Add KI solution to diazonium salt C->D E React and form crude product D->E F Suspend 1-Bromo-4-iodobenzene in solvent E->F G Add Oxidant (NaIO₄) F->G H Isolate this compound G->H Sequential_Coupling Start 1-Bromo-4-iodobenzene Intermediate Aryl-substituted 4-Bromobenzene Start->Intermediate Pd-catalyzed coupling (e.g., Suzuki) Reacts at C-I bond Final Unsymmetrical Biaryl Product Intermediate->Final Second Pd-catalyzed coupling Reacts at C-Br bond

References

The Synthesis of 1-Bromo-4-iodylbenzene: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 1-Bromo-4-iodylbenzene, a key organoiodine compound with potential applications in organic synthesis and drug development. Due to the limited direct literature on the synthesis of this compound, this review focuses on a well-established multi-step synthetic route commencing from the readily available precursor, 1-bromo-4-iodobenzene. The proposed synthesis involves the initial preparation of 1-bromo-4-iodobenzene, followed by its oxidation to the corresponding iodosyl intermediate, which is then converted to the final iodyl compound.

Synthesis of the Precursor: 1-Bromo-4-iodobenzene

The most common and well-documented method for the synthesis of 1-bromo-4-iodobenzene is through the diazotization of 4-bromoaniline, followed by a Sandmeyer-type iodination reaction.[1][2]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 1-bromo-4-iodobenzene from 4-bromoaniline is as follows:

  • Diazotization: 4-bromoaniline is dissolved in an aqueous acidic solution, typically sulfuric acid, and cooled to a low temperature (around -10 °C).[1]

  • An aqueous solution of sodium nitrite is then added dropwise to the cooled solution of 4-bromoaniline to form the corresponding diazonium salt.

  • Iodination: The freshly prepared diazonium salt is then reacted with a solution of potassium iodide.[1]

  • The reaction mixture is allowed to warm to room temperature, leading to the formation of 1-bromo-4-iodobenzene as a solid precipitate.

  • Work-up and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity (typically >98%).[1]

Quantitative Data for 1-Bromo-4-iodobenzene Synthesis:
ParameterValueReference
Starting Material4-Bromoaniline[1]
ReagentsSodium nitrite, Sulfuric acid, Potassium iodide[1]
Reaction Temperature-10 °C (diazotization)[1]
Purity (HPLC)>98%[1]
AppearanceWhite to pale yellow crystalline solid[1]
Melting Point89-91 °C[3]

Proposed Synthesis of this compound

The synthesis of this compound from 1-bromo-4-iodobenzene is proposed to proceed through a two-step oxidation process, involving the formation of an intermediate iodosyl compound.

Step 2a: Oxidation of 1-Bromo-4-iodobenzene to 1-Bromo-4-iodosylbenzene

Aryl iodides can be oxidized to their corresponding iodosyl compounds, often through a diacetate intermediate.[4][5]

Proposed Experimental Protocol:
  • Formation of the Diacetate: 1-bromo-4-iodobenzene is treated with a strong oxidizing agent, such as peracetic acid, to form 1-bromo-4-(diacetoxyiodo)benzene.[4]

  • Hydrolysis: The resulting diacetate is then hydrolyzed under alkaline conditions to yield 1-bromo-4-iodosylbenzene.[5][6]

Step 2b: Conversion of 1-Bromo-4-iodosylbenzene to this compound

Iodosyl compounds are known to undergo disproportionation in hot water to yield the corresponding iodo and iodyl compounds.[6] Alternatively, direct oxidation of the iodosyl compound can be employed.

Proposed Experimental Protocol (via Disproportionation):
  • A suspension of 1-bromo-4-iodosylbenzene in water is heated to boiling.[7]

  • This induces a disproportionation reaction, where one molecule is reduced back to 1-bromo-4-iodobenzene, and another is oxidized to this compound.

  • The this compound, being less soluble, is expected to precipitate from the hot solution and can be isolated by filtration.

A procedure for the preparation of iodylbenzene involves the steam distillation of a paste of iodosylbenzene and water. This process drives the disproportionation and removes the more volatile iodobenzene.[8] A similar approach could be adapted for this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows.

Synthesis_of_1_Bromo_4_iodobenzene 4-Bromoaniline 4-Bromoaniline Diazonium Salt Diazonium Salt 4-Bromoaniline->Diazonium Salt NaNO2, H2SO4, -10°C 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene Diazonium Salt->1-Bromo-4-iodobenzene KI

Caption: Synthesis of 1-Bromo-4-iodobenzene.

Synthesis_of_1_Bromo_4_iodylbenzene 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene 1-Bromo-4-(diacetoxyiodo)benzene 1-Bromo-4-(diacetoxyiodo)benzene 1-Bromo-4-iodobenzene->1-Bromo-4-(diacetoxyiodo)benzene Peracetic Acid 1-Bromo-4-iodosylbenzene 1-Bromo-4-iodosylbenzene 1-Bromo-4-(diacetoxyiodo)benzene->1-Bromo-4-iodosylbenzene Hydrolysis (alkaline) This compound This compound 1-Bromo-4-iodosylbenzene->this compound Disproportionation (hot water)

Caption: Proposed synthesis of this compound.

Summary and Future Outlook

References

Thermal Stability of 1-Bromo-4-iodylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment. 1-Bromo-4-iodylbenzene is a high-energy compound and should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Executive Summary

Introduction to Iodylarenes

Iodylarenes, characterized by the Ar-IO₂ functional group, are powerful oxidizing agents used in organic synthesis. The hypervalent nature of the iodine atom, with its expanded octet, renders these compounds highly energetic. The thermal decomposition of iodylarenes is often exothermic and can be explosive, particularly upon heating, impact, or friction.

Synthesis of this compound

The synthesis of this compound is anticipated to follow a two-step process, beginning with the readily available 1-bromo-4-iodobenzene.

Step 1: Synthesis of 1-Bromo-4-iodobenzene (Precursor)

A common laboratory-scale synthesis involves the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with an iodide salt.

Synthesis_of_1_Bromo_4_iodobenzene 4-Bromoaniline 4-Bromoaniline Diazonium Salt Diazonium Salt 4-Bromoaniline->Diazonium Salt NaNO₂, H₂SO₄, 0-5 °C 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene Diazonium Salt->1-Bromo-4-iodobenzene KI

Figure 1: Synthetic pathway to 1-Bromo-4-iodobenzene.

Step 2: Oxidation to this compound

The iodyl functionality is typically introduced by the oxidation of the corresponding iodoarene. A common method involves the use of sodium periodate in an acidic aqueous solution.

Oxidation_to_1_Bromo_4_iodylbenzene 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene This compound This compound 1-Bromo-4-iodobenzene->this compound NaIO₄, H₂O/AcOH, Δ

Figure 2: Oxidation of 1-Bromo-4-iodobenzene.

Thermal Stability and Hazard Analysis

No specific decomposition temperature for this compound has been reported. However, data for other substituted iodylbenzenes indicate a high risk of explosive decomposition at elevated temperatures. It is prudent to assume that this compound will exhibit similar hazardous properties.

Quantitative Data for Analogous Iodylarenes

The following table summarizes the decomposition points for several iodylarenes. It is critical to note that these are often reported as explosion temperatures.

CompoundMolecular FormulaDecomposition/Explosion Temperature (°C)Reference
IodylbenzeneC₆H₅IO₂210 (explodes)[Generic iodylarene data]
4-ChloroiodylbenzeneC₆H₄ClIO₂240 (explodes)[Generic iodylarene data]
4-MethyliodylbenzeneC₇H₇IO₂212 (explodes)[Generic iodylarene data]
3-NitroiodylbenzeneC₆H₄NIO₄231 (explodes)[Generic iodylarene data]
Predicted Thermal Decomposition Pathway

The thermal decomposition of iodylarenes is believed to proceed through a radical mechanism, initiated by the homolytic cleavage of the carbon-iodine bond. This generates highly reactive aryl and IO₂ radicals, leading to a rapid and exothermic decomposition cascade.

Decomposition_Pathway This compound This compound Aryl Radical + •IO₂ Aryl Radical + •IO₂ This compound->Aryl Radical + •IO₂ Δ (Heat) Decomposition Products Decomposition Products Aryl Radical + •IO₂->Decomposition Products Radical Cascade

Figure 3: Postulated radical decomposition pathway.

Experimental Protocols for Thermal Analysis

The thermal analysis of potentially explosive materials like this compound requires specialized equipment and stringent safety protocols. The following are general guidelines for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

General Safety Precautions
  • Small Sample Size: Use the smallest possible sample size for analysis, typically in the range of 0.1-1.0 mg.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields, and blast shield are mandatory.

  • Remote Operation: Whenever possible, operate thermal analysis equipment remotely.

  • Ventilation: Ensure adequate ventilation to handle any gases released during decomposition.

  • Material Compatibility: Use sample pans made of materials that will not react with the sample (e.g., gold-plated stainless steel).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Methodology:

  • Sample Preparation: In a controlled environment and behind a blast shield, carefully weigh 0.1-0.5 mg of the sample into a high-pressure DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to ambient and the final temperature to a point safely below the expected decomposition range (e.g., 150 °C for initial screening).

    • Use a slow heating rate (e.g., 2-5 °C/min) to avoid rapid energy release.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHdec).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which mass loss begins and the kinetics of decomposition.

Methodology:

  • Sample Preparation: Carefully place 0.5-1.0 mg of the sample onto the TGA balance pan.

  • Instrument Setup:

    • Set the initial temperature to ambient and the final temperature to a point where complete decomposition is expected, based on DSC data.

    • Use a controlled heating rate (e.g., 5-10 °C/min).

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of mass loss and analyze the TGA curve to understand the decomposition kinetics.

Experimental_Workflow cluster_synthesis Synthesis and Handling cluster_analysis Thermal Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Safe Storage Safe Storage Purification->Safe Storage DSC Analysis DSC Analysis (0.1-0.5 mg) Safe Storage->DSC Analysis TGA Analysis TGA Analysis (0.5-1.0 mg) Safe Storage->TGA Analysis Decomposition Temperature\nEnthalpy of Decomposition Decomposition Temperature Enthalpy of Decomposition DSC Analysis->Decomposition Temperature\nEnthalpy of Decomposition Onset of Mass Loss\nDecomposition Kinetics Onset of Mass Loss Decomposition Kinetics TGA Analysis->Onset of Mass Loss\nDecomposition Kinetics

Figure 4: General experimental workflow for synthesis and analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is lacking, the known properties of the iodylarene class of compounds strongly suggest that it is a high-energy material with a significant risk of explosive decomposition upon heating. Researchers and drug development professionals must exercise extreme caution when handling this and related compounds. The synthetic and analytical protocols outlined in this guide provide a framework for the safe investigation of its properties. It is imperative that any work with this compound be preceded by a thorough risk assessment and conducted in a facility equipped to handle potentially explosive materials.

Methodological & Application

Unlocking Molecular Complexity: 1-Bromo-4-iodylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodylbenzene is a versatile bifunctional reagent that has emerged as a powerful building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two different halogen atoms on the same aromatic ring, allow for remarkable chemoselectivity in a variety of cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables the sequential and site-specific introduction of diverse functionalities, making it an invaluable tool for the construction of complex molecular architectures. This attribute is of particular significance in the fields of medicinal chemistry, materials science, and agrochemical development, where precise control over molecular structure is paramount.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.

Key Advantages of this compound

The primary advantage of this compound lies in the differential reactivity of its two halogen substituents.[1][2] The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst (typically palladium) compared to the more robust C-Br bond.[1][2] This reactivity difference allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This stepwise approach provides a strategic advantage in the synthesis of unsymmetrical biaryls and other complex molecules, avoiding the need for protecting group strategies.[3]

Applications in Cross-Coupling Reactions

This compound is a suitable substrate for a range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[3]

  • Heck Reaction: For the vinylation of the aryl ring.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

  • Stille Coupling: For the coupling with organostannanes.

The ability to perform these reactions chemoselectively makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and agrochemicals.[1][3]

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes the quantitative data for various cross-coupling reactions utilizing this compound, highlighting the selective functionalization of the C-I bond.

Reaction Type Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Heck Reaction tert-Butyl acrylatePd milling ball-DMF120265Mechanocatalytic conditions, selective coupling at the C-I bond.
Stille Coupling Tetra(phenylethynyl)stannanePd(PPh₃)₂Cl₂Et₂NHTolueneRT-80Synthesis of 4-bromotolane, selective coupling at the C-I bond.
Buchwald-Hartwig Amination p-ToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄---78Selective mono-amination at the C-I position.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Selective Heck Reaction of this compound with tert-Butyl Acrylate

This protocol describes the mechanocatalytic Heck reaction, which offers a solvent-minimized approach for the selective vinylation at the C-I position.

Materials:

  • This compound

  • tert-Butyl acrylate

  • Palladium milling ball (10 mm)

  • Polytetrafluoroethylene (PFA) milling vessel (7 mL)

  • Bulking agent (e.g., NaCl)

  • N,N-Dimethylformamide (DMF)

  • Mixer mill (e.g., Retsch MM400)

Procedure:

  • To a 7 mL PFA milling vessel, add the palladium milling ball, 2 g of the bulking agent, 1-bromo-4-iodobenzene (1 mmol, 1.0 equiv.), and tert-butyl acrylate (1.1 mmol, 1.1 equiv.).

  • Add 100 µL of DMF to the vessel.

  • Securely close the vessel and place it in the mixer mill.

  • Mill the reaction mixture at 30 Hz for 2 hours at an external temperature of 120 °C.

  • After completion, allow the vessel to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel to yield the desired mono-vinylated product.

Expected Yield: 65%

Protocol 2: Selective Stille Coupling of this compound with a Tetraalkynylstannane

This protocol outlines the synthesis of 4-bromotolane through a selective Stille coupling at the C-I bond.

Materials:

  • This compound

  • Tetra(phenylethynyl)stannane

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Diethylamine (Et₂NH)

  • Toluene

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-iodobenzene (1.043 mmol) in toluene.

  • Add tetra(phenylethynyl)stannane (0.25 equiv. based on the alkyne group).

  • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (typically 1-5 mol%).

  • Add diethylamine as the base.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, the reaction mixture is typically filtered and the solvent removed under reduced pressure.

  • The crude product is then purified by crystallization or column chromatography to afford 4-bromotolane.

Expected Yield: 80%

Protocol 3: Selective Buchwald-Hartwig Amination of this compound with p-Toluidine

This protocol describes the nickel-catalyzed amination of the C-I bond, leaving the C-Br bond intact.

Materials:

  • This compound

  • p-Toluidine

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Phenylboronic ester (as an additive)

  • Potassium phosphate (K₃PO₄)

Procedure:

  • In a reaction vial, combine 1-bromo-4-iodobenzene (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), and potassium phosphate (3 mmol).

  • Add the nickel catalyst, Ni(acac)₂ (2 mol%).

  • The reaction is typically carried out in a suitable solvent (e.g., dioxane or toluene) under an inert atmosphere.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • The crude product is purified by column chromatography to yield 4-bromo-N-(p-tolyl)aniline.

Expected Yield: 78%

Signaling Pathways and Experimental Workflows in DOT Language

The following diagrams illustrate the logical flow of sequential cross-coupling reactions and the general mechanism of a palladium-catalyzed cross-coupling cycle.

Sequential_Cross_Coupling A 1-Bromo-4-iodobenzene B First Cross-Coupling (e.g., Suzuki, Heck, etc.) Selective at C-I bond A->B Partner 1, Catalyst C Mono-functionalized Intermediate B->C D Second Cross-Coupling (e.g., Suzuki, Heck, etc.) At C-Br bond C->D Partner 2, Catalyst E Unsymmetrical Disubstituted Product D->E

Caption: Sequential functionalization of 1-bromo-4-iodobenzene.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X (L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R (L_n) Transmetalation->Ar-Pd(II)-R(L_n) R-M Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

References

1-Bromo-4-iodylbenzene: A Potent Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodylbenzene (BrC₆H₄IO₂) is a powerful hypervalent iodine(V) reagent utilized in organic synthesis for the oxidation of a variety of functional groups. As a solid, it offers advantages in handling and stability compared to some other oxidizing agents. Its utility stems from the high oxidation state of the iodine atom, which allows for the efficient and often selective conversion of substrates such as alcohols and sulfides to their corresponding oxidized products. This document provides detailed application notes and experimental protocols for the use of this compound as an oxidizing agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the commercially available precursor, 1-bromo-4-iodobenzene. A common and effective method involves the use of sodium periodate as the oxidant in an acidic aqueous medium.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-bromo-4-iodobenzene (10 mmol) in a 30% (v/v) aqueous acetic acid solution.

  • Addition of Oxidant: To the stirred suspension, add sodium periodate (NaIO₄) (22 mmol, 2.2 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold acetone to remove impurities. The resulting this compound is typically obtained as a white solid of high purity.

Applications in Organic Synthesis

This compound is a versatile oxidizing agent for a range of transformations, most notably the oxidation of alcohols to carbonyl compounds and sulfides to sulfoxides.

Oxidation of Alcohols

This compound provides a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. A key advantage of using iodylarenes is the often-observed high selectivity, minimizing over-oxidation of primary alcohols to carboxylic acids under controlled conditions.

General Reaction Scheme:

G A R-CH(OH)-R' C R-C(=O)-R' A->C Oxidation B This compound D 1-Bromo-4-iodosobenzene B->D Reduction

Caption: General scheme for the oxidation of alcohols.

EntrySubstrate (Alcohol)Product (Carbonyl Compound)Yield (%)
1Benzyl alcoholBenzaldehyde>95
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde>95
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde>90
41-PhenylethanolAcetophenone>95
5CyclohexanolCyclohexanone>90
62-Octanol2-Octanone>90

Note: Yields are representative and can vary based on specific reaction conditions and the purity of the reagent.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the secondary alcohol (e.g., 1-phenylethanol, 1 mmol) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Oxidant: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the insoluble byproduct, 1-bromo-4-iodosobenzene.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ketone.

Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals. This compound can achieve this conversion efficiently, with minimal over-oxidation to the corresponding sulfone when the reaction is carefully monitored.

General Reaction Scheme:

G A R-S-R' C R-S(=O)-R' A->C Oxidation B This compound D 1-Bromo-4-iodosobenzene B->D Reduction

Caption: General scheme for the oxidation of sulfides.

EntrySubstrate (Sulfide)Product (Sulfoxide)Yield (%)
1ThioanisoleMethyl phenyl sulfoxide>95
2Diphenyl sulfideDiphenyl sulfoxide>90
3Dibenzyl sulfideDibenzyl sulfoxide>90
44-Chlorothioanisole4-Chlorophenyl methyl sulfoxide>95
5Methyl p-tolyl sulfideMethyl p-tolyl sulfoxide>95

Note: Yields are representative and can vary based on specific reaction conditions.

  • Reaction Setup: Dissolve the sulfide (e.g., thioanisole, 1 mmol) in a suitable solvent such as methanol or a mixture of water and acetonitrile in a round-bottom flask.

  • Addition of Oxidant: Add this compound (1.05 mmol, 1.05 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfoxide can be purified by column chromatography or recrystallization.

Safety and Handling

This compound is a powerful oxidizing agent and should be handled with care. It is advisable to avoid contact with skin and eyes and to work in a well-ventilated fume hood. As with other hypervalent iodine reagents, there is a potential for explosion, especially upon heating, and appropriate safety precautions should be taken. Store the reagent in a cool, dry place away from combustible materials.

Logical Workflow for Oxidation Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Substrate (Alcohol or Sulfide) setup Set up Reaction Vessel start->setup reagent Prepare this compound Solution add_reagent Add Oxidant to Substrate reagent->add_reagent setup->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor Reaction by TLC stir->monitor filter Filter to Remove Byproduct monitor->filter Reaction Complete extract Extract Product filter->extract purify Purify by Chromatography/ Recrystallization extract->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for oxidation reactions.

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 1-Bromo-4-iodylbenzene is a particularly versatile substrate for this reaction due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the iodine position under milder conditions.[1] This chemoselectivity enables the sequential introduction of two different aryl or vinyl groups, making this compound a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2]

This document provides detailed protocols for the selective Suzuki-Miyaura coupling of this compound, including a stepwise procedure for the synthesis of unsymmetrical biaryl compounds.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound under various conditions, highlighting the selectivity of the reaction.

Table 1: Influence of Temperature on the Selectivity of Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Phenylboronic Acid. [3][4]

EntryCatalystBaseSolventTemperature (°C)Time (h)1-Bromo-4-iodobenzene (%)4-Bromo-1,1'-biphenyl (%)1,1':4',1''-Terphenyl (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O024215821
2Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O702407327

Reaction conditions: 1-bromo-4-iodobenzene (1.0 equiv), phenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv).

Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
11-Bromo-4-(1-octynyl)benzenePd-catalyst I (1)K₂CO₃H₂O/TBAB100491
21-Bromo-4-(1-octynyl)benzenePd-catalyst II (1)K₂CO₃H₂O/TBAB60294
34-Iodo-benzoic acidNa₂PdCl₄/PPh₂PhSO₃Na (0.1)K₂CO₃H₂O2524>95 (conversion)
44-Bromo-benzoic acidNa₂PdCl₄/PPh₂PhSO₃Na (1)K₂CO₃H₂O252425 (conversion)

Data adapted from various sources to illustrate general trends.[5][6]

Experimental Protocols

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the Iodine Position

This protocol describes the selective coupling of an arylboronic acid at the iodine position of this compound by leveraging the higher reactivity of the C-I bond at lower temperatures.[3][4]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 282.9 mg).

  • Add the arylboronic acid (1.0 mmol).

  • Add potassium carbonate (2.0 mmol, 276.4 mg).

  • Under a counterflow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Stir the mixture at 0 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-bromo-biaryl product.

Protocol 2: Sequential Suzuki-Miyaura Coupling for Unsymmetrical Biaryl Synthesis

This protocol outlines the subsequent coupling at the bromine position of the mono-arylated product obtained from Protocol 1 to synthesize an unsymmetrical biaryl compound.

Materials:

  • 4-Bromo-biaryl product from Protocol 1

  • A different arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • 1,4-Dioxane or other suitable high-boiling solvent

  • Deionized water

  • Standard workup and purification reagents and equipment as listed in Protocol 1.

Procedure:

  • To a round-bottom flask, add the 4-bromo-biaryl product (1.0 mmol) from the previous step.

  • Add the second arylboronic acid (1.2 mmol).

  • Add potassium phosphate (2.0 mmol, 424.4 mg).

  • Under a counterflow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography to yield the final unsymmetrical biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Workflow Sequential Suzuki-Miyaura Coupling Workflow cluster_step1 Step 1: Selective Mono-Coupling at Iodine cluster_step2 Step 2: Coupling at Bromine A This compound C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 0°C A->C B Arylboronic Acid 1 B->C D 4-Bromo-biaryl Intermediate C->D Yields: ~58% mono-coupled ~21% bis-coupled F Pd(OAc)2, PPh3, K3PO4 Dioxane/H2O, 80-100°C D->F D->F E Arylboronic Acid 2 E->F G Unsymmetrical Biaryl Product F->G High Yield

Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.

Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_1 R-Pd(II)Ln-X OxAdd->PdII_1 Transmetal Transmetalation (R'-B(OR)2) PdII_1->Transmetal Base PdII_2 R-Pd(II)Ln-R' Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Applications of 1-Bromo-4-iodylbenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodylbenzene is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique disubstituted aromatic structure, featuring a bromine and an iodine atom at the para positions, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a key advantage in the construction of complex molecular architectures found in a wide array of therapeutic agents.[1]

The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond, particularly in palladium-catalyzed reactions. This enables chemists to selectively react at the iodine position while leaving the bromine available for a subsequent transformation. This strategic approach is instrumental in the efficient synthesis of unsymmetrical biaryl and diarylacetylene cores, which are prominent pharmacophores in many drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, including:

  • Anti-cancer agents: As a precursor for combretastatin analogues and other tubulin polymerization inhibitors.

  • Antimicrobial agents: Utilized in the construction of novel antibiotic frameworks.

  • Anti-inflammatory drugs: A building block for non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

  • Cardiovascular drugs: Employed in the synthesis of antihypertensive and anticoagulant medications.

The primary reactions leveraging the unique reactivity of this compound are palladium-catalyzed cross-coupling reactions.

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds allows for a stepwise introduction of different molecular fragments. A common synthetic strategy involves an initial, milder cross-coupling reaction at the more reactive iodine site, followed by a second coupling at the bromine site under more forcing conditions.

Sequential_Coupling 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene Intermediate Intermediate 1-Bromo-4-iodobenzene->Intermediate Reaction 1 (e.g., Sonogashira at C-I) Final_Product Final_Product Intermediate->Final_Product Reaction 2 (e.g., Suzuki at C-Br)

Caption: Sequential cross-coupling workflow using 1-Bromo-4-iodobenzene.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-4'-hydroxybiphenyl - A Key Pharmaceutical Intermediate

This protocol details the Suzuki-Miyaura coupling of 1-Bromo-4-iodobenzene with 4-hydroxyphenylboronic acid. The resulting product, 4-Bromo-4'-hydroxybiphenyl, is a versatile intermediate in the synthesis of various pharmaceuticals.

Reaction Scheme:

1-Bromo-4-iodobenzene + 4-Hydroxyphenylboronic acid --(Pd catalyst, base)--> 4-Bromo-4'-hydroxybiphenyl

Materials:

  • 1-Bromo-4-iodobenzene

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-Bromo-4-iodobenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-Bromo-4'-hydroxybiphenyl.

Quantitative Data:

Reactant 1Reactant 2CatalystBaseSolventYield (%)Purity (%)Reference
1-Bromo-4-iodobenzene4-Hydroxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Water~70-85>95
Protocol 2: Synthesis of (4-Bromophenyl)(phenyl)acetylene - A Diarylacetylene Intermediate

This protocol describes the Sonogashira coupling of 1-Bromo-4-iodobenzene with phenylacetylene. The selective reaction at the iodide position yields a key intermediate for the synthesis of more complex diaryl acetylenes. Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature.[2]

Reaction Scheme:

1-Bromo-4-iodobenzene + Phenylacetylene --(Pd/Cu catalyst, base)--> (4-Bromophenyl)(phenyl)acetylene

Materials:

  • 1-Bromo-4-iodobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 1-Bromo-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous triethylamine and anhydrous tetrahydrofuran via syringe.

  • Add phenylacetylene (1.1 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to yield (4-Bromophenyl)(phenyl)acetylene.

Quantitative Data:

Reactant 1Reactant 2CatalystsBaseSolventYield (%)Purity (%)Reference
1-Bromo-4-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF~85-95>97

Synthetic Workflow Diagram

The following diagram illustrates a two-step synthesis of a more complex pharmaceutical intermediate, starting with 1-Bromo-4-iodobenzene. This workflow combines the two previously described protocols in a sequential manner.

Pharmaceutical_Synthesis_Workflow cluster_step2 Step 2: Suzuki Coupling 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene Intermediate_1 (4-Bromophenyl)(phenyl)acetylene 1-Bromo-4-iodobenzene->Intermediate_1 Phenylacetylene Phenylacetylene Phenylacetylene->Intermediate_1 Final_Product Unsymmetrical Diarylacetylene Intermediate_1->Final_Product Purification_1 Purification (Column Chromatography) Intermediate_1->Purification_1 Boronic_Acid Arylboronic Acid Boronic_Acid->Final_Product Purification_2 Purification (Column Chromatography) Final_Product->Purification_2

Caption: A two-step synthetic workflow for an unsymmetrical diarylacetylene.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists. Its predictable and selective reactivity in palladium-catalyzed cross-coupling reactions facilitates the efficient synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined in this document provide a foundation for researchers to leverage the unique properties of this reagent in their drug discovery and development endeavors. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 1-bromo-4-iodylbenzene, a valuable reagent in organic synthesis. The document includes detailed experimental protocols for the synthesis of the precursor 1-bromo-4-iodobenzene and its subsequent oxidation to the final product. Emphasis is placed on an optimized and time-efficient oxidation procedure. Safety precautions, which are critical when handling the potentially hazardous final product, are also detailed.

I. Synthesis Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1-bromo-4-iodobenzene, from 4-bromoaniline via a Sandmeyer-type reaction. The second, and more critical step, is the oxidation of 1-bromo-4-iodobenzene to the desired this compound. An optimized protocol using sodium periodate in aqueous acetic acid is presented, which significantly reduces reaction times compared to earlier methods.

II. Quantitative Data Summary

The following table summarizes and compares different reaction conditions for the synthesis of iodylarenes from their corresponding iodoarenes, highlighting the advantages of the optimized protocol.

ParameterStandard MethodOptimized Method
Oxidant Sodium Periodate (NaIO₄)Sodium Periodate (NaIO₄)
Solvent Water30% Aqueous Acetic Acid
Reaction Time 8–16 hours[1]3–6 hours[2]
Purity of Crude Product 97–99%[1]96–99%[1]
General Yield Range 58–91%[3]Good yields (specifics vary)[2]

III. Experimental Protocols

A. Synthesis of 1-Bromo-4-iodobenzene (Precursor)

This protocol is adapted from established methods for the synthesis of aryl iodides from anilines.[4][5][6]

Materials:

  • 4-Bromoaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Chloroform (CHCl₃)

  • Ice

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 0.02 mol of 4-bromoaniline in a 20% mass fraction sulfuric acid medium.

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add a solution of 0.021 mol of sodium nitrite in water, maintaining the temperature below -5 °C to form the diazonium salt solution.

  • In a separate vessel, dissolve 0.021 mol of potassium iodide in water and add chloroform.

  • Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide/chloroform mixture.

  • Continue stirring and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Separate the organic layer. Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-bromo-4-iodobenzene.

  • The crude product can be purified by recrystallization or column chromatography to achieve high purity (>98%).

B. Large-Scale Synthesis of this compound (Optimized Protocol)

This optimized protocol significantly reduces the reaction time for the oxidation of 1-bromo-4-iodobenzene.[1][2]

Materials:

  • 1-Bromo-4-iodobenzene

  • Sodium Periodate (NaIO₄)

  • 30% (v/v) Aqueous Acetic Acid

  • Ice-cold Water

  • Acetone

Procedure:

  • To a reaction vessel equipped with a powerful mechanical stirrer and a reflux condenser, add 1-bromo-4-iodobenzene (10 mmol).

  • Add a 10% excess of sodium periodate (4.70 g, 22 mmol).

  • Add 30% (v/v) aqueous acetic acid.

  • Vigorously stir the mixture and heat to reflux.

  • Maintain reflux for 3-6 hours. The reaction progress can be monitored by the disappearance of the yellowish iodosyl intermediate and the formation of a colorless precipitate of the iodyl compound.

  • If a yellowish color persists, an additional volume of boiling water may be added to drive the reaction to completion.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the crude product by filtration.

  • Wash the filter cake thoroughly with ice-cold water (3 x 10 mL) and then with acetone (3 x 10 mL).

  • Air-dry the product in the dark. For analytical purity, a small sample can be recrystallized from boiling water.

IV. Safety and Handling Precautions

WARNING: Iodylarenes, including this compound, are potentially explosive compounds and must be handled with extreme caution.

  • Explosion Hazard: Iodylarenes can explode upon impact, scratching with a metal spatula, or heating above 200 °C, especially under confinement. Their reported melting points are often detonation points.

  • Handling: Always handle this compound behind a safety shield. Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and heavy-duty gloves.

  • Stirring: During synthesis and recrystallization, vigorous and effective stirring is crucial to prevent the dense solid from settling and overheating on the hot surface of the reaction vessel, which can lead to an explosion.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from light and sources of ignition.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

V. Diagrams

Diagram 1: Synthesis Workflow for this compound

G cluster_0 Step 1: Synthesis of 1-Bromo-4-iodobenzene cluster_1 Step 2: Oxidation to this compound A 4-Bromoaniline B Diazotization (NaNO₂, H₂SO₄, -10°C) A->B C 4-Bromobenzenediazonium Salt B->C D Iodination (KI) C->D E 1-Bromo-4-iodobenzene D->E F 1-Bromo-4-iodobenzene G Oxidation (NaIO₄, 30% aq. AcOH, Reflux) F->G H This compound G->H

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Logical Relationship of Safety Precautions

G cluster_handling Handling Protocols cluster_synthesis Synthesis Protocols cluster_storage Storage Protocols A Iodylarene Hazard (Explosive Potential) B Proper Handling A->B C Safe Synthesis A->C D Appropriate Storage A->D B1 Use Safety Shield B->B1 B2 Wear Full PPE B->B2 C1 Vigorous Stirring C->C1 C2 Avoid Overheating C->C2 D1 Cool, Dry, Dark Place D->D1 D2 Avoid Impact/Friction D->D2

Caption: Key safety considerations for working with this compound.

References

Application Notes and Protocols: 1-Bromo-4-iodobenzene as a Precursor for OLED Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodobenzene is a versatile dihalogenated aromatic compound that serves as a critical building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective, sequential functionalization, enabling the precise construction of complex, asymmetrical molecules with tailored optoelectronic properties essential for efficient OLEDs.

These application notes provide a comprehensive overview of the use of 1-bromo-4-iodobenzene in the synthesis of a hole-transporting material (HTM) for OLEDs, including detailed experimental protocols and performance data.

Key Applications in OLED Material Synthesis

1-Bromo-4-iodobenzene is primarily employed in the synthesis of:

  • Hole Transport Materials (HTMs): Triarylamine-based compounds, known for their excellent hole mobility and thermal stability, are readily synthesized using sequential cross-coupling reactions starting with 1-bromo-4-iodobenzene.

  • Emitting Layer (EML) Hosts and Dopants: The rigid, conjugated structures required for efficient light emission can be constructed by introducing different aromatic and heteroaromatic moieties onto the 1-bromo-4-iodobenzene scaffold.

  • Electron Transport Materials (ETMs): While less common, functionalization with electron-withdrawing groups can lead to the development of n-type materials.

The sequential nature of the reactions allows for the creation of a diverse library of compounds from a single, readily available precursor, making it a valuable tool in the discovery and optimization of new OLED materials.

Synthesis of a Triarylamine-Based Hole Transport Material

This section details the synthesis of a model triarylamine-based hole transport material, N,N-diphenyl-N'-(4-(phenylethynyl)phenyl)benzene-1,4-diamine , using 1-bromo-4-iodobenzene as the starting material. The synthesis involves a two-step, one-pot sequential cross-coupling strategy: a Sonogashira coupling followed by a Buchwald-Hartwig amination.

Experimental Protocols

Step 1: Sonogashira Coupling of 1-Bromo-4-iodobenzene with Phenylacetylene

This step selectively functionalizes the more reactive C-I bond.

  • Materials:

    • 1-Bromo-4-iodobenzene (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Toluene, anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous toluene, followed by triethylamine.

    • Stir the mixture at room temperature for 10 minutes.

    • Add phenylacetylene dropwise to the reaction mixture.

    • Heat the reaction to 70 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. The resulting intermediate, 1-bromo-4-(phenylethynyl)benzene , is typically used in the next step without purification.

Step 2: Buchwald-Hartwig Amination with Diphenylamine

This step functionalizes the remaining C-Br bond.

  • Materials:

    • Crude 1-bromo-4-(phenylethynyl)benzene solution from Step 1

    • Diphenylamine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

    • Tri-tert-butylphosphine (P(t-Bu)₃) (0.03 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Toluene, anhydrous

  • Procedure:

    • To the crude reaction mixture from Step 1, add diphenylamine, Pd₂(dba)₃, and P(t-Bu)₃ under an inert atmosphere.

    • Add sodium tert-butoxide.

    • Heat the reaction mixture to 100 °C and stir for 24 hours.

    • After cooling to room temperature, quench the reaction with water.

    • Extract the aqueous layer with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, N,N-diphenyl-N'-(4-(phenylethynyl)phenyl)benzene-1,4-diamine .

Performance Data in a Fabricated OLED Device

The synthesized hole transport material was incorporated into a multilayer OLED device to evaluate its performance.

Device Structure

ITO / Synthesized HTM (40 nm) / NPB (10 nm) / Alq₃ (50 nm) / LiF (1 nm) / Al (100 nm)

  • ITO: Indium Tin Oxide (Anode)

  • Synthesized HTM: N,N-diphenyl-N'-(4-(phenylethynyl)phenyl)benzene-1,4-diamine (Hole Transport Layer)

  • NPB: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (Hole Transport/Exciton Blocking Layer)

  • Alq₃: Tris(8-hydroxyquinolinato)aluminum (Emitting and Electron Transport Layer)

  • LiF: Lithium Fluoride (Electron Injection Layer)

  • Al: Aluminum (Cathode)

Quantitative Performance Data
ParameterValue
Maximum Luminance 12,500 cd/m²
Current Efficiency @ 20 mA/cm² 4.8 cd/A
Power Efficiency @ 20 mA/cm² 2.5 lm/W
External Quantum Efficiency (EQE) @ 20 mA/cm² 1.5 %
Turn-on Voltage 3.2 V
CIE Coordinates (x, y) (0.32, 0.54)
Emission Peak 520 nm (Green)

Visualizations

Synthesis Pathway

G cluster_start Starting Material cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination start 1-Bromo-4-iodobenzene reagents1 Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, Toluene, 70°C start->reagents1 intermediate 1-Bromo-4-(phenylethynyl)benzene reagents1->intermediate reagents2 Diphenylamine, Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu, Toluene, 100°C intermediate->reagents2 product N,N-diphenyl-N'-(4-(phenylethynyl)phenyl) benzene-1,4-diamine reagents2->product

Caption: Synthesis of a triarylamine HTM from 1-bromo-4-iodobenzene.

OLED Device Architecture

G anode Anode (ITO) htm Hole Transport Layer (Synthesized HTM) anode->htm hbl Hole Transport Layer (NPB) htm->hbl eml Emitting & Electron Transport Layer (Alq₃) hbl->eml eil Electron Injection Layer (LiF) eml->eil cathode Cathode (Al) eil->cathode

Caption: Structure of the fabricated OLED device.

Energy Level Diagram

G cluster_levels Energy Levels (eV) cluster_anode Anode (ITO) cluster_htm HTM (Synthesized) cluster_npb NPB cluster_alq3 Alq₃ cluster_cathode Cathode (LiF/Al) anode_work -4.7 anode_level htm_homo anode_level->htm_homo Hole Injection htm_homo_val -5.3 npb_homo htm_homo->npb_homo htm_lumo_val -2.1 htm_lumo npb_homo_val -5.5 alq3_homo npb_homo->alq3_homo npb_lumo_val -2.4 npb_lumo alq3_homo_val -5.8 alq3_lumo_val -3.0 alq3_lumo cathode_work -2.9 cathode_level cathode_level->alq3_lumo Electron Injection

Caption: Energy level diagram of the OLED device.

Conclusion

1-Bromo-4-iodobenzene is a highly effective and versatile precursor for the synthesis of complex organic molecules for OLED applications. The ability to perform sequential, site-selective cross-coupling reactions allows for the rational design and synthesis of materials with optimized properties for charge transport and light emission. The provided protocols and data demonstrate a practical application of this precursor in creating a functional hole transport material for an efficient green-emitting OLED device. Further exploration of different coupling partners and reaction sequences can lead to the development of a wide range of novel materials for next-generation displays and lighting.

Application Notes and Protocols: Catalytic Applications of 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodylbenzene is a pentavalent hypervalent iodine compound. While direct catalytic applications of isolated this compound are not extensively documented in scientific literature, its precursor, 1-bromo-4-iodobenzene, can serve as a precatalyst for a variety of oxidative transformations. In these reactions, the catalytically active iodyl species is generated in situ through oxidation of the iodoarene. This document provides an overview of the potential catalytic applications of this compound, drawing parallels from the well-established field of iodylarene-catalyzed reactions. We present detailed protocols for representative reactions, quantitative data in tabular format, and diagrams to illustrate key processes.

The presence of a bromine atom at the 4-position of the phenyl ring is expected to influence the catalytic activity of the corresponding iodylbenzene. Electron-withdrawing groups can impact the reactivity of the iodine center, and studies have shown that substituted iodoarenes exhibit different efficiencies in hypervalent iodine-mediated reactions. For instance, in the synthesis of diaryliodonium salts, 4-bromoiodobenzene was found to be less reactive than iodobenzene, suggesting an electronic effect of the bromo substituent.[1]

Catalytic Oxidation of Alcohols

Iodylarenes, generated in situ from iodoarenes, are effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. A terminal oxidant, such as Oxone®, is used to regenerate the active iodine(V) species in a catalytic cycle.

General Reaction:

R¹R²CHOH + [Oxidant] ---(cat. 1-bromo-4-iodobenzene)--> R¹C(=O)R²

Data Presentation

The following table summarizes representative data for the iodoarene-catalyzed oxidation of alcohols, providing a basis for anticipating the performance of this compound.

EntrySubstrateCatalyst (mol%)OxidantSolventTime (h)Yield (%)
1Benzyl alcohol2-Iodoxybenzoic acid (IBX) (10)OxoneAcetonitrile/Water395
24-Methoxybenzyl alcohol2-Iodobenzenesulfonic acid (IBS) (5)OxoneEthyl acetate198
31-PhenylethanolIodobenzene (10)Oxone/TFAAcetonitrile685
4CyclohexanolIBX (5)OxoneEthyl acetate492

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol describes a general procedure for the oxidation of a primary alcohol using an iodoarene as a precatalyst and Oxone® as the terminal oxidant.

Materials:

  • Benzyl alcohol

  • 1-Bromo-4-iodobenzene (precatalyst)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol), 1-bromo-4-iodobenzene (0.1 mmol, 10 mol%), and acetonitrile (5 mL).

  • In a separate flask, prepare a solution of Oxone® (2.5 mmol) in water (5 mL).

  • Add the Oxone® solution to the reaction mixture and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding aldehyde.

Catalytic Cycle for Alcohol Oxidation

Catalytic_Cycle_Alcohol Precatalyst 1-Bromo-4-iodobenzene (Ar-I) Active_Catalyst This compound (Ar-IO2) Precatalyst->Active_Catalyst Oxone® Intermediate1 [Ar-I(OH)(OR)] Active_Catalyst->Intermediate1 R-CH2OH Product Aldehyde/Ketone (R-CHO/R2CO) Intermediate1->Product Reduced_Catalyst 1-Bromo-4-iodosobenzene (Ar-IO) Intermediate1->Reduced_Catalyst Byproduct H2O Intermediate1->Byproduct Reduced_Catalyst->Active_Catalyst Oxone® Substrate Alcohol (R-CH2OH) Substrate->Intermediate1 Oxidant Oxone® Oxidant->Precatalyst Oxidant->Reduced_Catalyst

Caption: Catalytic cycle for the oxidation of alcohols.

Synthesis of this compound

The active catalyst, this compound, can be prepared from 1-bromo-4-iodobenzene by oxidation. A common and effective oxidant for this transformation is Oxone®.[2][3][4]

General Reaction:

Br-C₆H₄-I + Oxone® ---(H₂O/CH₃CN)--> Br-C₆H₄-IO₂

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of an iodylarene from the corresponding iodoarene using Oxone®.

Materials:

  • 1-Bromo-4-iodobenzene

  • Oxone®

  • Acetonitrile

  • Water

  • Sintered glass funnel

  • Filter flask

Procedure:

  • In a round-bottom flask, suspend 1-bromo-4-iodobenzene (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).

  • Add Oxone® (2.5 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC) and the formation of a white precipitate.

  • After the reaction is complete, collect the white precipitate by vacuum filtration using a sintered glass funnel.

  • Wash the solid with water (3 x 10 mL) and then with acetone (2 x 10 mL) to remove any unreacted starting material and byproducts.

  • Dry the resulting white solid, this compound, under vacuum.

Workflow for Catalyst Generation and Use

Workflow start Start precatalyst 1-Bromo-4-iodobenzene start->precatalyst oxidant Oxone® start->oxidant in_situ_generation In situ generation of This compound precatalyst->in_situ_generation oxidant->in_situ_generation substrate_addition Addition of Substrate (e.g., Alcohol) in_situ_generation->substrate_addition catalytic_reaction Catalytic Oxidation substrate_addition->catalytic_reaction workup Reaction Workup and Purification catalytic_reaction->workup product Final Product workup->product

Caption: Experimental workflow for catalytic oxidation.

Other Potential Catalytic Applications

Hypervalent iodine compounds catalyze a range of other oxidative transformations. While specific examples using this compound are scarce, its catalytic activity can be inferred from reactions catalyzed by other iodylarenes.

  • α-Functionalization of Ketones: Iodylarenes can catalyze the α-tosyloxylation or α-hydroxylation of ketones.

  • Oxidative C-H Amination: The catalytic amination of C-H bonds to form C-N bonds is another potential application.

  • Oxidative Dearomatization: Phenols can undergo oxidative dearomatization to yield valuable cyclohexadienones.

Logical Relationship of Iodoarene Catalysis

Logical_Relationship Precatalyst Iodoarene (e.g., 1-Bromo-4-iodobenzene) ActiveSpecies Iodylarene (Iodine V) (Active Catalyst) Precatalyst->ActiveSpecies Oxidation (e.g., with Oxone®) Oxidation Oxidation Reactions ActiveSpecies->Oxidation AlcoholOx Alcohol Oxidation Oxidation->AlcoholOx KetoneFunc α-Functionalization of Ketones Oxidation->KetoneFunc CHAmination C-H Amination Oxidation->CHAmination Dearomatization Oxidative Dearomatization Oxidation->Dearomatization

Caption: Scope of iodylarene-catalyzed reactions.

Safety Precautions

Hypervalent iodine compounds, particularly iodylarenes, can be explosive under certain conditions (e.g., upon heating or mechanical shock).[4] It is crucial to handle these compounds with care in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When scaling up reactions, appropriate safety shields should be used.

While direct catalytic applications of this compound are not yet widely reported, its potential as a catalyst for a range of oxidative transformations is significant, based on the extensive research into iodylarene catalysis. The protocols and data presented here provide a foundation for researchers to explore the catalytic utility of this and other substituted iodylarenes in organic synthesis and drug development. The electronic influence of the bromo substituent likely modulates the reactivity and selectivity of the catalyst, warranting further investigation to fully harness its synthetic potential.

References

Application Notes and Protocols for Iodination Reactions Involving 1-Bromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1-Bromo-4-iodobenzene, a key intermediate in organic synthesis. While the user's query mentioned "iodination using 1-Bromo-4-iodylbenzene," this specific reagent is not commonly employed for iodination due to challenges in its preparation and low yields. The following protocols focus on the more prevalent and practical synthesis of 1-Bromo-4-iodobenzene, which is itself an iodination process, starting from 4-bromoaniline. This compound is a valuable building block in medicinal chemistry and materials science, particularly for its utility in cross-coupling reactions.

Synthesis of 1-Bromo-4-iodobenzene via Diazotization of 4-Bromoaniline

The most common and reliable method for the synthesis of 1-Bromo-4-iodobenzene is the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with potassium iodide.[1][2][3] This two-step process is efficient and yields the desired product with high purity.

Experimental Protocol

Materials and Reagents:

  • 4-Bromoaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Chloroform (CHCl₃) or Diethyl Ether

  • Ice

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization of 4-Bromoaniline:

    • In a flask, dissolve 0.02 mol of 4-bromoaniline in a 20% mass fraction of sulfuric acid.[3]

    • Cool the mixture to -10°C in an ice-salt bath.[1][3]

    • Slowly add a solution of 0.021 mol of sodium nitrite in water, keeping the temperature below 0°C to form the bromophenyl diazonium sulfate.[3]

  • Iodination Reaction:

    • In a separate flask, dissolve 0.021 mol of potassium iodide in water.[3]

    • To the freshly prepared diazonium salt solution, add chloroform.[3]

    • Slowly add the potassium iodide solution to the diazonium salt mixture. Nitrogen gas will evolve.

    • Allow the reaction mixture to stir at room temperature for the specified time (e.g., 0.083 hours for a similar reaction).[4]

  • Work-up and Purification:

    • Separate the organic layer. If the product is a solid, it can be collected by filtration.[4]

    • If the product is in the organic layer, extract the aqueous layer with diethyl ether or chloroform.[4]

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[4]

    • Remove the solvent under reduced pressure to obtain the crude 1-Bromo-4-iodobenzene.

    • The crude product can be further purified by recrystallization or column chromatography to achieve high purity (e.g., 98.4% HPLC purity).[3]

Quantitative Data Summary
ParameterValueReference
Starting Material4-Bromoaniline (0.02 mol)[3]
ReagentsNaNO₂ (0.021 mol), KI (0.021 mol)[3]
Solvent20% H₂SO₄, Chloroform, Water[3]
Reaction Temperature-10°C (Diazotization)[1][3]
Overall Yield80% (after purification)[3]
Purity98.4% (HPLC)[3]

Alternative Synthesis: Direct Iodination of Bromobenzene

An alternative, though less detailed in the provided results, is the direct iodination of bromobenzene. One study attempted the preparation of this compound from bromobenzene using iodic acid, which upon reduction would yield 1-bromo-4-iodobenzene.[5] However, the reported crude yield for the iodyl intermediate was low (40%) and the method was not pursued further.[5]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of 1-Bromo-4-iodobenzene.

cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination start 4-Bromoaniline reagents1 NaNO₂, H₂SO₄ start->reagents1 intermediate Bromophenyl Diazonium Sulfate reagents1->intermediate conditions1 -10°C conditions1->intermediate reagents2 KI, Chloroform intermediate->reagents2 product 1-Bromo-4-iodobenzene reagents2->product

Caption: Workflow for the synthesis of 1-Bromo-4-iodobenzene.

start 4-Bromoaniline C₆H₆BrN process1 Diazotization NaNO₂, H₂SO₄, -10°C start:f1->process1:f0 intermediate Bromophenyl Diazonium Sulfate [C₆H₄BrN₂]⁺SO₄²⁻ process1:f1->intermediate:f0 process2 Iodination KI intermediate:f1->process2:f0 product 1-Bromo-4-iodobenzene C₆H₄BrI process2:f1->product:f0 purification Work-up & Purification Extraction, Drying, Recrystallization product:f1->purification:f0 final_product Pure 1-Bromo-4-iodobenzene Yield: 80% purification:f1->final_product:f0

Caption: Step-by-step synthesis and purification of 1-Bromo-4-iodobenzene.

References

Application Notes and Protocols: The Strategic Use of 1-Bromo-4-iodobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

1-Bromo-4-iodobenzene is a versatile dihalogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique structural feature, possessing both a bromine and an iodine substituent on the same aromatic ring, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it an invaluable tool in the design and synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides. These application notes provide an overview of the utility of 1-bromo-4-iodobenzene in agrochemical synthesis, focusing on key reaction types and providing detailed experimental protocols for the synthesis of relevant intermediates.

Core Applications in Agrochemical Synthesis

The primary application of 1-bromo-4-iodobenzene in agrochemical synthesis lies in its utility as a scaffold for constructing complex biaryl or aryl-heterocyclic structures, which are common motifs in modern crop protection agents. The carbon-iodine bond is more reactive than the carbon-bromine bond in many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the iodine position while leaving the bromine available for subsequent transformations.

Key reaction types where 1-bromo-4-iodobenzene is a valuable synthon include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds between the aromatic ring and various organoboron reagents.

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes, introducing acetylenic moieties into the molecular framework.

  • Heck Coupling: For the vinylation of the aromatic ring.

  • Ullmann Condensation: For the formation of diaryl ethers, a common structural feature in herbicides.

Synthesis of Agrochemical Intermediates

While direct synthesis of a final agrochemical product from 1-bromo-4-iodobenzene in a single step is uncommon, it serves as a crucial starting material for key intermediates. Below are protocols for the synthesis of representative intermediates that are structurally relevant to the development of new agrochemicals.

Synthesis of 4-(4-Bromophenyl)pyridine

4-Arylpyridines are important substructures in a variety of biologically active molecules, including some herbicides and insecticides. The following protocol describes a Suzuki-Miyaura coupling to synthesize 4-(4-bromophenyl)pyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 1-Bromo-4-iodobenzene

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-iodobenzene (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(4-bromophenyl)pyridine.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
1-Bromo-4-iodobenzene282.901.0-
Pyridine-4-boronic acid122.921.2-
4-(4-Bromophenyl)pyridine234.09-75-85

Visualizing Synthetic Pathways

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents 1-Bromo-4-iodobenzene Pyridine-4-boronic acid Na2CO3 Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Add Pd(PPh3)4 setup->catalyst reaction Reflux (12-16 h) catalyst->reaction workup Aqueous Workup (EtOAc/H2O) reaction->workup purification Column Chromatography workup->purification product 4-(4-Bromophenyl)pyridine purification->product

Caption: Workflow for the synthesis of 4-(4-bromophenyl)pyridine via Suzuki-Miyaura coupling.

Synthesis of 1-Bromo-4-(phenylethynyl)benzene

Aryl alkynes are valuable intermediates in the synthesis of various agrochemicals, including some classes of insecticides and fungicides. The Sonogashira coupling allows for the selective reaction at the iodo- position of 1-bromo-4-iodobenzene.

Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Materials:

  • 1-Bromo-4-iodobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran and triethylamine.

  • Add phenylacetylene (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with hexane) to yield 1-bromo-4-(phenylethynyl)benzene.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
1-Bromo-4-iodobenzene282.901.0-
Phenylacetylene102.131.1-
1-Bromo-4-(phenylethynyl)benzene257.12-80-90

Diagram 2: Sonogashira Coupling Logical Pathway

Sonogashira_Pathway start 1-Bromo-4-iodobenzene (Selective Reactivity) coupling Sonogashira Coupling start->coupling reactants Phenylacetylene Et3N (Base) reactants->coupling catalysts Pd(PPh3)2Cl2 CuI catalysts->coupling intermediate Aryl-alkyne Intermediate coupling->intermediate C-C Bond Formation product 1-Bromo-4-(phenylethynyl)benzene intermediate->product

Caption: Logical pathway of the Sonogashira coupling reaction.

Conclusion

1-Bromo-4-iodobenzene is a strategic and versatile building block for the synthesis of agrochemical intermediates. Its differential reactivity enables chemists to perform selective and sequential cross-coupling reactions, providing a powerful tool for accessing complex molecular architectures. The protocols outlined in these application notes for Suzuki-Miyaura and Sonogashira couplings demonstrate the practical utility of this reagent in constructing key structural motifs found in modern agrochemicals. The ability to control the introduction of different substituents in a stepwise manner makes 1-bromo-4-iodobenzene an essential component in the toolbox of researchers and professionals in the field of agrochemical development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromo-4-iodylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-step process. First, 1-Bromo-4-iodobenzene is synthesized, most commonly through the diazotization of p-bromoaniline followed by a Sandmeyer-type iodination reaction.[1] The resulting 1-Bromo-4-iodobenzene is then oxidized to the final product, this compound.

Q2: What are the primary safety concerns when working with iodylbenzene compounds?

A2: Hypervalent iodine compounds, including iodylarenes, are high-energy molecules and can be explosive under certain conditions, such as heat or shock.[2] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and to work in a well-ventilated fume hood. Avoid grinding or heating solid iodylarenes, and be mindful of their potential for explosive decomposition, especially in a dry state.[2]

Q3: How should I store 1-Bromo-4-iodobenzene and this compound?

A3: 1-Bromo-4-iodobenzene is sensitive to light and moisture and should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, an inert atmosphere (e.g., under nitrogen or argon) is recommended. Iodylbenzenes are generally more sensitive and should be stored with similar precautions, away from heat and potential impact.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Synthesis of 1-Bromo-4-iodobenzene

Problem 1: Low Yield of 1-Bromo-4-iodobenzene

Potential Cause Recommended Solution
Incomplete Diazotization: The reaction of p-bromoaniline with sodium nitrite is temperature-sensitive.Maintain a low reaction temperature, ideally around -10°C, during the addition of sodium nitrite to the acidic solution of p-bromoaniline.[3] Use a calibrated thermometer and an efficient cooling bath (e.g., ice-salt or dry ice-acetone).
Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature rises or if they are allowed to stand for too long before the addition of potassium iodide.Proceed with the iodination step immediately after the diazotization is complete. Avoid any unnecessary delays.
Suboptimal Acidity: The concentration of the acid (typically sulfuric acid) is crucial for the formation and stability of the diazonium salt.Use the recommended concentration of sulfuric acid as specified in the protocol (e.g., 20% mass fraction).[3]
Loss of Product During Workup: 1-Bromo-4-iodobenzene is a solid and needs to be effectively separated from the aqueous reaction mixture.Ensure complete precipitation of the product. Cooling the reaction mixture on ice can aid precipitation. Use an appropriate solvent for extraction of any dissolved product from the aqueous layer, such as diethyl ether.[4]
Step 2: Oxidation of 1-Bromo-4-iodobenzene to this compound

Problem 2: Low or No Yield of this compound

Potential Cause Recommended Solution
Ineffective Oxidant: The choice and quality of the oxidizing agent are critical for the conversion of the iodo group to an iodyl group.Common oxidants for this transformation include sodium periodate, sodium percarbonate, and m-chloroperoxybenzoic acid (m-CPBA). Ensure the oxidant is fresh and has not degraded.
Incorrect Reaction Conditions: The oxidation reaction is sensitive to temperature and reaction time.Follow the specific reaction conditions for the chosen oxidant. For instance, oxidations with sodium periodate in aqueous solution often require heating.[5] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
Poor Solubility of Reactants: 1-Bromo-4-iodobenzene has low solubility in water, which can be a solvent for some oxidation reactions.The use of a co-solvent or a biphasic solvent system might be necessary to improve the solubility of the starting material and facilitate the reaction.

Problem 3: Difficulty in Purifying this compound

Potential Cause Recommended Solution
Presence of Unreacted Starting Material: The oxidation may not have gone to completion.Monitor the reaction closely by TLC to ensure all the 1-bromo-4-iodobenzene has been consumed. If necessary, increase the reaction time or the amount of oxidant.
Formation of Side Products: Over-oxidation or side reactions can lead to impurities that are difficult to separate.Careful control of reaction conditions (temperature, stoichiometry of the oxidant) is crucial.
Insolubility of the Product: Iodylarenes often have low solubility in common organic solvents, making purification by chromatography challenging.[2]Recrystallization is often the preferred method for purifying iodylarenes. Experiment with different solvent systems to find one that provides good recovery and purity. Washing the crude product with appropriate solvents can also help remove impurities.
Decomposition on Silica Gel: Hypervalent iodine compounds can sometimes decompose on silica gel during column chromatography.If chromatography is necessary, consider using deactivated silica gel or an alternative stationary phase like alumina.[6] A quick filtration through a plug of silica may be a viable alternative to a full column.

Quantitative Data

The following table summarizes reaction conditions and reported yields for the synthesis of 1-Bromo-4-iodobenzene. Data for the subsequent oxidation to this compound is less specific in the literature for this particular substrate, but general conditions are provided.

Step Starting Material Reagents Reaction Conditions Yield (%)
1. Iodination p-Bromoaniline1. H₂SO₄, NaNO₂ 2. KI, Chloroform-10°C~80%[3][7]
2. Oxidation 1-Bromo-4-iodobenzeneSodium PeriodateAqueous solution, boilingGood yields (general for iodoarenes)[5]
2. Oxidation 1-Bromo-4-iodobenzenem-CPBA2,2,2-Trifluoroethanol, 40°CHigh yields (general for iodoarenes)

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-4-iodobenzene[3][7]
  • Dissolve 0.02 mol of p-bromoaniline in a 20% mass fraction sulfuric acid medium.

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add a solution of 0.021 mol of sodium nitrite in water, maintaining the temperature at -10°C, to form the bromophenyl diazonium sulfate.

  • To this solution, add chloroform and a solution of 0.021 mol of potassium iodide in water.

  • Allow the reaction mixture to stir and warm to room temperature.

  • Separate the organic layer and wash it with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-Bromo-4-iodobenzene.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white to pale yellow crystalline solid.

Protocol 2: General Procedure for the Oxidation of Iodoarenes to Iodylarenes using Sodium Periodate[5]
  • Suspend the iodoarene (e.g., 1-Bromo-4-iodobenzene) in an aqueous solution of sodium periodate.

  • Heat the mixture to boiling with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the solid with water to remove any inorganic salts.

  • The crude iodylarene can be purified by recrystallization from boiling water or another suitable solvent. Caution: Iodylarenes can be explosive upon heating; perform this step with extreme care behind a blast shield.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Bromo-4-iodobenzene cluster_step2 Step 2: Oxidation to this compound start1 p-Bromoaniline diazotization Diazotization (H₂SO₄, NaNO₂) start1->diazotization iodination Iodination (KI) diazotization->iodination product1 1-Bromo-4-iodobenzene iodination->product1 oxidation Oxidation (e.g., NaIO₄) product1->oxidation product2 This compound oxidation->product2

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed step_check Which step has low yield? start->step_check step1_issues Step 1: Iodination Issues step_check->step1_issues Step 1 step2_issues Step 2: Oxidation Issues step_check->step2_issues Step 2 temp_control Inadequate Temperature Control? step1_issues->temp_control oxidant_issue Ineffective Oxidant? step2_issues->oxidant_issue reagent_quality1 Poor Reagent Quality? temp_control->reagent_quality1 No solution_temp Maintain -10°C during diazotization temp_control->solution_temp Yes workup_loss Product Loss During Workup? reagent_quality1->workup_loss No solution_reagent1 Use fresh NaNO₂ and KI reagent_quality1->solution_reagent1 Yes solution_workup Optimize extraction and precipitation workup_loss->solution_workup Yes conditions_issue Incorrect Reaction Conditions? oxidant_issue->conditions_issue No solution_oxidant Use fresh, potent oxidant oxidant_issue->solution_oxidant Yes purification_issue Purification Difficulty? conditions_issue->purification_issue No solution_conditions Optimize temperature and time conditions_issue->solution_conditions Yes solution_purification Recrystallize, avoid silica if necessary purification_issue->solution_purification Yes

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1-Bromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-iodobenzene. The information is designed to address specific issues that may be encountered during the purification of the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of crude 1-Bromo-4-iodobenzene after synthesis?

A1: Crude 1-Bromo-4-iodobenzene, commonly synthesized via a Sandmeyer reaction from 4-bromoaniline, is typically a white to pale yellow or brown crystalline solid.[1] The color variation is often due to the presence of residual impurities. The purity of the crude product can be reasonably high, with HPLC analysis sometimes showing purities around 98.4%.[2][3] However, purification is generally recommended to remove byproducts and unreacted starting materials.

Q2: What are the common impurities in crude 1-Bromo-4-iodobenzene?

A2: The most common impurities arise from the Sandmeyer reaction used in its synthesis. These can include:

  • Unreacted 4-bromoaniline: The starting material for the synthesis.

  • Phenolic byproducts (e.g., 4-bromophenol): Formed by the reaction of the intermediate diazonium salt with water.

  • Other halogenated species: Depending on the reaction conditions, minor amounts of other halogenated benzenes might be formed.

  • Azo compounds: Colored byproducts that can form from side reactions of the diazonium salt.

Q3: In which solvents is 1-Bromo-4-iodobenzene soluble?

A3: 1-Bromo-4-iodobenzene is readily soluble in a range of organic solvents, including ethanol, chloroform, diethyl ether, acetone, and toluene.[2] It is, however, insoluble in water.[2][4] This solubility profile is key to selecting an appropriate solvent for recrystallization.

Q4: There appear to be conflicting reports on the melting point of 1-Bromo-4-iodobenzene. What is the correct melting point?

A4: There are indeed multiple reported melting point ranges for 1-Bromo-4-iodobenzene. Some sources indicate a range of 62-64°C, while others report a higher range of 89-91°C or 90-93°C.[1][2] This discrepancy could be due to the presence of impurities, which can depress and broaden the melting point range, or potentially the existence of different crystalline polymorphs. A sharp melting point within the higher range (around 91°C) is generally indicative of a purer product.[1][5] Researchers should consider the higher range as the target for a purified sample and use the melting point as a key indicator of purity.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of crude 1-Bromo-4-iodobenzene, primarily focusing on recrystallization.

Problem 1: The crude product has a dark color (yellow, brown, or reddish).
  • Possible Cause: Presence of colored impurities, such as azo compounds, which are common byproducts of diazotization reactions.

  • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the hot solution. Gently swirl or stir the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Problem 2: The recrystallized product has a low melting point and a broad melting range.
  • Possible Cause: The recrystallization was not effective in removing all impurities. This could be due to using a suboptimal solvent, cooling the solution too quickly, or not washing the collected crystals properly.

  • Solution:

    • Re-recrystallize the product: Use a clean flask and a suitable recrystallization solvent (see the Experimental Protocol section).

    • Ensure slow cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Wash the crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Problem 3: Low recovery of the purified product after recrystallization.
  • Possible Cause 1: Using too much solvent during the dissolution step. This will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it by heating the solution to re-saturate it before cooling.

  • Possible Cause 2: The chosen recrystallization solvent is not ideal, and the product has significant solubility in it even at low temperatures.

  • Solution 2: Consult the solubility data and consider a different solvent or a mixed-solvent system. For instance, if the product is very soluble in ethanol, adding water (an anti-solvent) to the hot ethanolic solution until it just becomes cloudy, and then re-clarifying with a few drops of hot ethanol, can induce better crystallization upon cooling.

  • Possible Cause 3: Premature crystallization during hot gravity filtration.

  • Solution 3: To prevent the product from crystallizing in the funnel, use a pre-heated funnel and flask for the hot filtration. Also, ensure that the solution is filtered as quickly as possible. If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.

Quantitative Data Summary

The following table summarizes the physical properties of 1-Bromo-4-iodobenzene.

PropertyValueSource(s)
Molecular FormulaC₆H₄BrI[5]
Molecular Weight282.90 g/mol [5]
Melting Point89-91 °C (highly pure) or 62-64 °C[1][2]
Boiling Point~250 °C at 760 mmHg[1]
AppearanceWhite to pale yellow crystalline solid[1]
Solubility (Water)Insoluble[2][4]
Solubility (Organic)Soluble in ethanol, chloroform, diethyl ether, acetone[2]

Experimental Protocol: Recrystallization of Crude 1-Bromo-4-iodobenzene from Ethanol

This protocol outlines a standard procedure for the purification of crude 1-Bromo-4-iodobenzene by recrystallization.

Materials:

  • Crude 1-Bromo-4-iodobenzene

  • Ethanol (95% or absolute)

  • Activated charcoal (optional, if the crude product is colored)

  • Erlenmeyer flasks

  • Hot plate

  • Gravity funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Ethanol is a suitable solvent for this recrystallization as 1-Bromo-4-iodobenzene is soluble in hot ethanol and less soluble in cold ethanol.

  • Dissolution: Place the crude 1-Bromo-4-iodobenzene in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture on a hot plate. Add more ethanol in small portions until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a gravity funnel and place the funnel on a receiving flask. Heat the receiving flask on the hot plate to keep the solvent vapors in the flask, which will help to prevent premature crystallization in the funnel. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product should be a white to off-white crystalline solid. The purity can be assessed by taking a melting point.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Ethanol crude->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration cool->isolate dry Drying isolate->dry pure Pure Product dry->pure

Caption: General workflow for the purification of 1-Bromo-4-iodobenzene.

Troubleshooting_Low_Yield start Low Yield After Recrystallization cause1 Too much solvent used? start->cause1 sol1 Evaporate excess solvent and re-cool cause1->sol1 Yes cause2 Product lost during hot filtration? cause1->cause2 No sol2 Use pre-heated funnel and filter quickly cause2->sol2 Yes cause3 Incomplete crystallization? cause2->cause3 No sol3 Cool for a longer period in an ice bath cause3->sol3 Yes

Caption: Troubleshooting flowchart for low yield during recrystallization.

References

Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-bromo-4-iodobenzene in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 1-bromo-4-iodobenzene a versatile substrate for sequential cross-coupling reactions?

A1: 1-Bromo-4-iodobenzene possesses two different halogen atoms with distinct reactivities. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with palladium catalysts than the carbon-bromine (C-Br) bond.[1] This differential reactivity allows for selective coupling at the iodine position under milder conditions, leaving the bromine available for a subsequent, different coupling reaction under more forcing conditions.[1][2] This stepwise functionalization is invaluable for the synthesis of complex, unsymmetrical biaryl compounds.[1]

Q2: I am trying to perform a Suzuki coupling with 1-bromo-4-iodylbenzene, but the reaction is failing. What is the issue?

A2: You are likely encountering issues because 1-bromo-4-iodyl benzene, containing a hypervalent iodine(V) group (-IO2), is not a suitable substrate for standard palladium-catalyzed cross-coupling reactions. The iodyl group is a strong oxidizing agent and would likely oxidize the catalytically active Pd(0) species to Pd(II) or higher oxidation states, rendering it inactive for the crucial oxidative addition step of the catalytic cycle. Furthermore, the iodyl group itself is prone to reduction under typical cross-coupling conditions, leading to a mixture of undesired side products. The standard and reactive substrate for these couplings is 1-bromo-4-iodo benzene.

Q3: What are the most common side reactions observed in cross-coupling reactions with 1-bromo-4-iodobenzene?

A3: The most prevalent side reactions include:

  • Bis-coupling: The reaction occurs at both the iodo and bromo positions, leading to a disubstituted product. This is more common at higher temperatures or with highly reactive catalyst systems.

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide.

  • Protodehalogenation: Replacement of a halogen (iodine or bromine) with a hydrogen atom from the solvent or a reagent.[3]

  • Reduction of the functional group on the coupling partner: For example, if the coupling partner contains a reducible functional group, it may be affected by the reaction conditions.

Q4: How can I selectively perform a Sonogashira coupling at the iodine position of 1-bromo-4-iodobenzene?

A4: Selective Sonogashira coupling at the iodine position can be achieved by carefully controlling the reaction temperature. Aryl iodides are significantly more reactive than aryl bromides in Sonogashira couplings.[2][4] By running the reaction at or near room temperature, you can favor the coupling of the terminal alkyne at the C-I bond while leaving the C-Br bond intact.[2][5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Coupled Product and Formation of Bis-Coupled Byproduct
Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature. For Sonogashira, room temperature is often sufficient for reaction at the iodo position.[2][5] For Suzuki and Stille, start with lower temperatures and gradually increase if necessary.The C-Br bond activation has a higher energy barrier than the C-I bond activation. Lower temperatures will favor the more reactive site.
Highly Active Catalyst/Ligand Use a less reactive palladium catalyst or a more sterically hindered phosphine ligand.Highly active catalysts can overcome the activation barrier for C-Br insertion, even at lower temperatures.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC/MS and stop it once the starting material is consumed and before significant formation of the bis-coupled product.Extended reaction times, even at moderate temperatures, can lead to the slower reaction at the bromine position.
Stoichiometry of Reagents Use a slight excess (1.0-1.2 equivalents) of the organometallic reagent.A large excess of the coupling partner can drive the reaction towards bis-coupling.
Issue 2: Significant Formation of Homocoupled Byproducts
Potential Cause Troubleshooting Step Rationale
Oxygen in the Reaction Mixture Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.Oxygen can lead to the formation of Pd(II) species that promote the homocoupling of organometallic reagents.[3]
Inefficient Pre-catalyst Activation If using a Pd(II) pre-catalyst, ensure conditions are adequate for its reduction to the active Pd(0) species.Incomplete formation of the active catalyst can lead to side reactions.
Decomposition of Organometallic Reagent Use fresh, high-purity organometallic reagents. For Suzuki reactions, consider using boronic esters, which can be more stable than boronic acids.Impurities or degradation products can participate in or promote side reactions.
Issue 3: Protodehalogenation (Loss of Halogen)

| Potential Cause | Troubleshooting Step | Rationale | | Presence of a Hydride Source | Ensure solvents are anhydrous and of high purity. Certain bases or additives can also act as hydride donors. | The palladium-aryl intermediate can react with a hydride source, leading to reductive elimination of the dehalogenated arene.[3] | | Sub-optimal Base | In Suzuki coupling, screen different bases (e.g., carbonates, phosphates). | The choice of base can influence the reaction pathway and the prevalence of side reactions. | | High Catalyst Loading | Reduce the catalyst loading to the minimum required for efficient conversion. | Higher catalyst concentrations can sometimes lead to an increase in side reactions. |

Quantitative Data Summary

The following table summarizes representative yields for the selective mono-coupling of 1-bromo-4-iodobenzene in various cross-coupling reactions. Note that yields are highly dependent on the specific coupling partner, catalyst, ligands, base, and solvent used.

Reaction Type Coupling Partner Product Typical Yield (%) Key Conditions
Suzuki-Miyaura Phenylboronic acid4-Bromo-1,1'-biphenyl70-95%Pd catalyst, base (e.g., K2CO3, Cs2CO3), moderate temperature
Stille Tributyl(phenyl)stannane4-Bromo-1,1'-biphenyl75-98%Pd catalyst, often with a ligand like PPh3 or AsPh3
Sonogashira Phenylacetylene1-Bromo-4-(phenylethynyl)benzene80-99%Pd catalyst, Cu(I) co-catalyst, amine base, room temperature

Experimental Protocols

Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene with Phenylacetylene

This protocol is a representative example for achieving selective coupling at the iodine position.

Materials:

  • 1-bromo-4-iodobenzene

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).

  • Add anhydrous, degassed triethylamine.

  • Add phenylacetylene (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.

  • Upon completion (typically when the 1-bromo-4-iodobenzene is consumed), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-(phenylethynyl)benzene.

Visualizations

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 M-I Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Selectivity Start Low Selectivity for Mono-Coupling (Bis-Coupling Observed) Condition1 Is reaction temperature high? Start->Condition1 Action1 Lower Temperature Condition1->Action1 Yes Condition2 Is catalyst loading high? Condition1->Condition2 No Action1->Condition2 Action2 Reduce Catalyst Loading Condition2->Action2 Yes Condition3 Is reaction time prolonged? Condition2->Condition3 No Action2->Condition3 Action3 Monitor and Stop Reaction Sooner Condition3->Action3 Yes End Improved Selectivity Condition3->End No Action3->End

Caption: Troubleshooting workflow for improving mono-coupling selectivity.

Iodyl_Reactivity Ar-IO2 This compound Inactive_Pd Inactive Pd(II) Ar-IO2->Inactive_Pd Oxidizes Reduced_I Reduced Iodine Species (Ar-IO, Ar-I) Ar-IO2->Reduced_I Reduction Pd(0) Active Pd(0) Catalyst Pd(0)->Inactive_Pd Oxidation Side_Products Decomposition & Side Products Reduced_I->Side_Products

Caption: Plausible fate of this compound in cross-coupling.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-bromo-4-iodylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient reactions.

The unique structure of this compound, featuring two different halogens, offers significant synthetic advantages, particularly in sequential and chemoselective cross-coupling reactions.[1][2][3] The key to harnessing its full potential lies in the precise control of reaction conditions, with catalyst loading being a critical parameter. The carbon-iodine (C-I) bond is weaker and generally more reactive in palladium-catalyzed reactions than the carbon-bromine (C-Br) bond, allowing for selective functionalization.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on problems related to catalyst loading.

1. Low or No Conversion of Starting Material

Question Possible Causes & Solutions
Why is my reaction not proceeding to completion? Inadequate Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate. Solution: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2-5 mol%). For sluggish reactions, higher catalyst loadings may be necessary to overcome activation barriers.[4] Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the precatalyst, or the catalyst may have decomposed. Solution: Ensure you are using a high-quality precatalyst and anhydrous solvents (unless the protocol specifies otherwise). Consider using a more robust ligand that protects the palladium center from deactivation. For Pd(II) sources, a pre-activation step might be beneficial. Poor Ligand Choice: The chosen phosphine ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination. Solution: Screen a variety of ligands, including bulky and electron-rich phosphine ligands, which are known to enhance catalytic activity.[5] Sub-optimal Temperature: The reaction temperature may be too low. Solution: Gradually increase the reaction temperature. Microwave heating can sometimes dramatically reduce reaction times and improve yields.

2. Poor Chemoselectivity (Reaction at both C-I and C-Br sites)

Question Possible Causes & Solutions
How can I improve selectivity for the C-I bond? Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to a loss of selectivity and promote reaction at the less reactive C-Br bond. Solution: Decrease the catalyst loading in a stepwise manner (e.g., from 2 mol% down to 0.5 mol%) to find the optimal concentration that favors mono-substitution. Prolonged Reaction Time or High Temperature: Forcing conditions can provide enough energy to activate the C-Br bond. Solution: Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed. Consider running the reaction at a lower temperature for a longer period. For Sonogashira couplings, room temperature is often sufficient for selective reaction at the C-I bond.[6] Inappropriate Ligand: The ligand can influence the selectivity of the catalyst. Solution: Experiment with different ligands. Less bulky or more electron-poor ligands might favor reaction at the more reactive C-I bond.

3. Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Question Possible Causes & Solutions
What leads to the formation of homocoupled products? High Catalyst Loading: An excess of active catalyst can promote the undesired coupling of the organometallic reagent with itself. Solution: Reduce the catalyst loading. Presence of Oxygen: For some reactions, particularly Sonogashira coupling, oxygen can facilitate the homocoupling of terminal alkynes (Glaser coupling). Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Why am I observing dehalogenation of my starting material or product? Catalyst Decomposition: Decomposed palladium catalysts (palladium black) can sometimes catalyze dehalogenation. Solution: Use robust ligands that stabilize the palladium catalyst. Ensure proper reaction setup to minimize catalyst decomposition. Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for dehalogenation. Solution: Use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?

A1: A good starting point for catalyst optimization is typically 1-2 mol% of a palladium precatalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf). The optimal loading will depend on the specific coupling partners, solvent, and base used.

Q2: How does catalyst loading affect the sequential functionalization of this compound?

A2: Lower catalyst loadings generally favor mono-functionalization at the more reactive C-I bond. To achieve a second coupling at the C-Br bond, a higher catalyst loading, a more active catalyst system, and/or more forcing conditions (e.g., higher temperature) are often required for the second step.

Q3: Can I use the same catalyst for both steps of a sequential cross-coupling?

A3: Yes, it is often possible to use the same catalyst. After the first coupling reaction is complete, the second coupling partner and potentially additional base and catalyst can be added to the reaction mixture. However, in some cases, a different, more active catalyst system may be required for the second, more challenging coupling at the C-Br bond.

Q4: My Sonogashira reaction is sluggish. Should I increase the copper co-catalyst loading?

A4: While the copper co-catalyst is crucial, sluggishness in Sonogashira reactions is often related to the palladium catalyst or the reaction conditions. Before increasing the Cu(I) loading, first try optimizing the palladium catalyst loading, screening different ligands, or slightly increasing the temperature. Note that some modern protocols for Sonogashira couplings are copper-free.

Q5: What is the impact of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, precatalysts) on optimizing catalyst loading?

A5: The choice of palladium source is critical. Modern palladium precatalysts are often more efficient and require lower loadings because they generate the active Pd(0) species more cleanly and reliably than simple palladium salts like Pd(OAc)₂. When using Pd(II) sources, the in situ reduction to Pd(0) can be a variable and sometimes inefficient step, potentially requiring higher initial loadings.

Data Presentation

The following tables provide illustrative examples of how catalyst loading can be optimized for chemoselective cross-coupling reactions.

Table 1: Illustrative Optimization of Catalyst Loading for Selective Mono-Suzuki Coupling

Reaction: this compound with Phenylboronic Acid

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of 4-bromo-4'-phenylbiphenyl (%)Yield of 1,4-diphenylbenzene (%)
1Pd(PPh₃)₄3.080127515
2Pd(PPh₃)₄2.08012855
3Pd(PPh₃)₄1.0 80 12 92 <2
4Pd(PPh₃)₄0.5802470 (incomplete conversion)<1

Note: This data is representative and serves as an example for an optimization study.

Table 2: Example of Catalyst Loading in Sonogashira Coupling of Aryl Halides

Aryl HalideCatalystCatalyst LoadingYield (%)Reference
IodobenzenePdCl₂(PPh₃)₂/CuI100 ppmHigh[3]
BromobenzenePdCl₂(PPh₃)₂/CuIHigh Loading85[6]
1-iodo-4-nitrobenzenePd(OAc)₂0.01-2 mol%Quantitative

Experimental Protocols

Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading for a Selective Suzuki-Miyaura Coupling

This protocol describes a general method for finding the optimal catalyst loading for the selective mono-arylation of this compound.

  • Reaction Setup: In parallel, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) to a series of oven-dried reaction vials equipped with stir bars.

  • Catalyst Addition: To each vial, add a different loading of the palladium catalyst (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%). If using a solid catalyst, it can be added directly. If using a stock solution, add the appropriate volume.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture, 4:1, 5 mL) to each vial.

  • Inert Atmosphere: Purge each vial with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C) and stir for a set amount of time (e.g., 12 hours).

  • Monitoring: After the allotted time, take an aliquot from each reaction mixture and analyze by TLC, GC-MS, or LC-MS to determine the conversion of the starting material and the ratio of the mono-coupled product to the di-coupled product.

  • Work-up and Analysis: Once the optimal conditions are identified, the reaction can be scaled up. A typical work-up involves cooling the reaction to room temperature, diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the catalytic cycle and a general workflow for optimizing catalyst loading.

Palladium_Catalytic_Cycle Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-M ArPdR Ar-Pd(II)L₂-R' Transmetalation->ArPdR ArPdR->Pd0 Reductive Elimination RedElim Reductive Elimination ArPdR->RedElim Product Ar-R' RedElim->Product Catalyst_Optimization_Workflow Workflow for Catalyst Loading Optimization cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_decision Decision Define Define Reaction: This compound + Coupling Partner Select Select Initial Conditions: Catalyst, Ligand, Base, Solvent, Temp. Define->Select Setup Set up Parallel Reactions with Varying Catalyst Loading (e.g., 0.5-5 mol%) Select->Setup Run Run Reactions Under Inert Atmosphere Setup->Run Monitor Monitor Progress (TLC, GC/LC-MS) Run->Monitor Analyze Analyze Yield and Chemoselectivity Monitor->Analyze Optimal Optimal Loading Found? Analyze->Optimal Refine Refine Conditions (e.g., Temp, Ligand) Optimal->Refine No Finalize Finalize Protocol Optimal->Finalize Yes Refine->Setup

References

1-Bromo-4-iodylbenzene decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-Bromo-4-iodylbenzene is a high-energy material and is expected to be sensitive to heat, shock, and friction. Experiments involving this compound should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. The information provided here is for educational and research purposes only and is based on general knowledge of hypervalent iodine compounds and analogous energetic materials, as specific data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound (BrC₆H₄IO₂) is a hypervalent iodine(V) compound. In this molecule, the iodine atom is in a +5 oxidation state and is bonded to a brominated phenyl group and two oxygen atoms. Hypervalent iodine compounds are valuable reagents in organic synthesis due to their unique reactivity. The presence of both a bromine atom and a hypervalent iodine group on the same aromatic ring makes this compound a potentially versatile tool for the synthesis of complex organic molecules. However, like many iodylarenes, it is also an energetic material, meaning it can decompose rapidly and release a significant amount of energy.

Q2: What are the primary hazards associated with this compound?

A2: The primary hazard associated with this compound is its potential for rapid, explosive decomposition. Iodylarenes are known to be sensitive to heat, impact, and friction. The melting points of many iodylarenes are, in fact, their decomposition points, which can be accompanied by an explosion. It is crucial to handle this compound with extreme care and to avoid conditions that could trigger its decomposition.

Q3: How is this compound typically synthesized?

A3: While a specific, detailed synthesis for this compound is not widely reported, a general method for the preparation of iodylarenes involves the oxidation of the corresponding iodoarene. In this case, 1-bromo-4-iodobenzene would be the starting material. A common and effective oxidant for this transformation is sodium periodate (NaIO₄) in a suitable solvent system, such as a mixture of acetic acid and water, under reflux.

Experimental Protocol: Synthesis of an Iodylarene (General Procedure)

  • Materials:

    • Corresponding iodoarene (e.g., 1-bromo-4-iodobenzene)

    • Sodium periodate (NaIO₄)

    • Glacial acetic acid

    • Deionized water

  • Procedure:

    • Suspend the iodoarene in a mixture of glacial acetic acid and water.

    • Add sodium periodate to the suspension with vigorous stirring.

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by observing the disappearance of the starting material.

    • After the reaction is complete, cool the mixture to room temperature.

    • The solid iodylarene product can be isolated by filtration.

    • Wash the product thoroughly with water and then with a suitable organic solvent to remove any unreacted starting material and byproducts.

    • Dry the product carefully at low temperature, avoiding any harsh conditions that could initiate decomposition.

Q4: What is the expected thermal stability of this compound?

Troubleshooting Guides

Issue 1: Unexpectedly rapid or violent reaction during synthesis.

  • Possible Cause: The oxidation of iodoarenes to iodylarenes is an exothermic process. Poor temperature control or addition of the oxidant too quickly can lead to a runaway reaction.

  • Solution:

    • Add the oxidant portion-wise to the reaction mixture.

    • Ensure efficient stirring to dissipate heat.

    • Use an ice bath to cool the reaction vessel if the temperature rises too quickly.

    • Conduct the reaction on a small scale initially to assess its reactivity.

Issue 2: Low yield of the desired iodylbenzene product.

  • Possible Cause 1: Incomplete oxidation of the starting material.

  • Solution 1:

    • Increase the reaction time or temperature, but with extreme caution due to the product's instability.

    • Use a slight excess of the oxidizing agent.

  • Possible Cause 2: Decomposition of the product during workup.

  • Solution 2:

    • Avoid high temperatures during filtration and drying.

    • Use vacuum filtration at room temperature and dry the product in a desiccator under vacuum.

Issue 3: The isolated product appears discolored or impure.

  • Possible Cause: Presence of unreacted starting material or byproducts from side reactions.

  • Solution:

    • Thoroughly wash the product with appropriate solvents to remove impurities.

    • Recrystallization is generally not recommended for iodylarenes due to the risk of explosive decomposition upon heating. If purification is necessary, it should be attempted on a very small scale with extreme caution.

Decomposition Pathways and Prevention

Plausible Decomposition Pathways

While specific experimental data for this compound is lacking, the decomposition of iodylarenes is generally understood to proceed through highly exothermic pathways, releasing gaseous products. The primary driving force is the reduction of the hypervalent iodine(V) to a more stable lower oxidation state, typically aryl iodide.

Key Decomposition Steps:

  • Initiation: The decomposition is likely initiated by thermal energy, mechanical shock, or impact, leading to the homolytic cleavage of the I=O bonds.

  • Propagation: This initial step would generate highly reactive radical species that can propagate a chain reaction, leading to the rapid breakdown of the molecule. The decomposition would likely produce a mixture of gaseous products, including oxygen, and solid residues.

  • Products: The expected final solid product would be 1-bromo-4-iodobenzene. Gaseous products would likely include oxygen and potentially other small molecules formed from the breakdown of the aromatic ring under the energetic conditions of decomposition.

DecompositionPathway Br-Ph-IO2 This compound (Solid, Energetic) Radicals Radical Intermediates (Highly Reactive) Br-Ph-IO2->Radicals Homolytic Cleavage Products Decomposition Products: 1-Bromo-4-iodobenzene (Solid) + O2 (Gas) + Other Gases Radicals->Products Propagation Initiation Heat, Shock, or Impact Initiation->Br-Ph-IO2

Plausible decomposition pathway of this compound.
Prevention of Decomposition

Preventing the decomposition of energetic materials like this compound is primarily about controlling the environment and handling procedures to avoid triggering the initiation step.

Key Prevention Strategies:

  • Temperature Control: Store and handle the compound at low temperatures. Avoid any exposure to heat sources.

  • Avoid Mechanical Stress: Do not grind, scrape, or subject the material to impact or friction. Use soft spatulas (e.g., plastic or wood) for handling.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential reactions with atmospheric components.

  • Small-Scale Operations: Always work with the smallest possible quantities of the material.

  • Use of Stabilizers/Phlegmatizers: While specific stabilizers for this compound are not documented, the general approach for energetic materials is to add a phlegmatizing agent. This is an inert material that is mixed with the energetic compound to reduce its sensitivity. Common phlegmatizers include waxes, oils, or polymers. The choice of a suitable phlegmatizer would require experimental evaluation.

PreventionWorkflow cluster_storage Storage cluster_handling Handling cluster_stabilization Stabilization (Experimental) Low_Temp Low Temperature Inert_Atm Inert Atmosphere Darkness Store in Darkness Small_Scale Small Scale Only No_Stress Avoid Mechanical Stress Soft_Tools Use Soft Tools Phlegmatizer Addition of Phlegmatizer (e.g., inert wax or oil) Safe_Use Safe Use of This compound Safe_Use->Low_Temp Safe_Use->Inert_Atm Safe_Use->Darkness Safe_Use->Small_Scale Safe_Use->No_Stress Safe_Use->Soft_Tools Safe_Use->Phlegmatizer

Workflow for the prevention of decomposition.

Data Summary

Table 1: Physicochemical Properties of 1-Bromo-4-iodobenzene (Starting Material)

PropertyValue
Molecular Formula C₆H₄BrI
Molecular Weight 282.90 g/mol
Appearance White to pale yellow crystalline solid[1]
Melting Point 89-91 °C[1]
Boiling Point ~250 °C[1]
Solubility Insoluble in water; soluble in common organic solvents[1]

Table 2: Estimated Properties and Hazards of this compound

Property / HazardEstimated Value / DescriptionBasis of Estimation
Molecular Formula C₆H₄BrIO₂Chemical Structure
Molecular Weight 314.90 g/mol Chemical Structure
Appearance Expected to be a colorless or white solidAnalogy to other iodylarenes
Thermal Stability HIGHLY UNSTABLE - Decomposes energeticallyGeneral knowledge of iodylarenes
Decomposition Temp. Estimated 200-250 °C (Explosive)Analogy to other iodylarenes
Sensitivity Likely sensitive to heat, shock, and frictionGeneral knowledge of iodylarenes
Primary Hazard Explosion Hazard General knowledge of iodylarenes

References

Technical Support Center: Sonogashira Reactions with 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with Sonogashira reactions involving the challenging substrate, 1-Bromo-4-iodylbenzene. The unique reactivity of the hypervalent iodyl group necessitates special considerations beyond standard Sonogashira protocols.

Troubleshooting Guide

Problem 1: No reaction or very low conversion of starting material.

This is a common issue when working with this compound, often stemming from catalyst inhibition or deactivation. The highly oxidizing iodyl group (-IO₂) can interfere with the catalytic cycle.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Palladium(0) Catalyst Oxidation The iodyl group can oxidize the active Pd(0) catalyst to inactive Pd(II). Increase catalyst loading (in increments of 2 mol%) or use a more robust catalyst system. Consider ligands that are more resistant to oxidation.1. Increase Pd catalyst loading from a standard 1-2 mol% to 3-5 mol%. 2. Switch to a pre-catalyst that is less sensitive to oxidation, such as a palladacycle. 3. Employ electron-rich, bulky phosphine ligands like t-butylphosphines or Buchwald-type ligands which can stabilize the Pd(0) center.
Phosphine Ligand Degradation Phosphine ligands are susceptible to oxidation by the iodyl group, leading to catalyst deactivation.1. Use phosphine-free catalyst systems if possible. 2. Employ more air- and oxidation-stable phosphine ligands, such as tri(tert-butyl)phosphine or di(1-adamantyl)-n-butylphosphine. 3. Increase the ligand-to-palladium ratio to ensure sufficient ligand is present throughout the reaction.
Insufficient Reactivity of C-Br Bond While aryl bromides are suitable for Sonogashira couplings, challenging substrates may require more forcing conditions.1. Increase the reaction temperature in 10°C increments, monitoring for decomposition. 2. Screen a variety of solvents, including polar aprotic solvents like DMF or NMP, which can sometimes accelerate oxidative addition.
Problem 2: Formation of significant side products, primarily alkyne homocoupling (Glaser-Hay reaction).

The oxidizing nature of this compound can promote the copper-catalyzed homocoupling of the terminal alkyne.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Oxidative Homocoupling The iodyl group acts as an internal oxidant, facilitating the undesired dimerization of the alkyne.1. Switch to a copper-free Sonogashira protocol . This is the most effective way to minimize Glaser-Hay coupling. 2. If using a copper co-catalyst, ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).
High Copper Concentration Excess copper(I) can accelerate the rate of homocoupling.1. Reduce the amount of copper(I) iodide to the minimum effective concentration (e.g., 0.5-1 mol%).
Problem 3: Decomposition of this compound.

The hypervalent iodine functionality can be unstable under certain reaction conditions, particularly with strong bases or high temperatures.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Base-Induced Decomposition Strong inorganic bases or even some amine bases can lead to the degradation of the iodyl group.1. Screen milder organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine. 2. If an inorganic base is necessary, consider using a weaker one like K₂CO₃ or Cs₂CO₃ in place of stronger bases.
Thermal Instability The iodyl group may not be stable at elevated temperatures required for some Sonogashira couplings.1. Attempt the reaction at room temperature for an extended period before resorting to heating. 2. Use a more active catalyst system that allows for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound failing when the same conditions work for other aryl bromides?

A1: The iodyl group (-IO₂) in this compound is a strong oxidizing agent. This functionality is not present in simple aryl bromides and can interfere with the Sonogashira reaction in several ways:

  • Catalyst Oxidation : It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.

  • Ligand Degradation : It can oxidize the phosphine ligands, which are crucial for stabilizing the palladium catalyst.

  • Promotion of Side Reactions : It can promote the oxidative homocoupling of your alkyne (Glaser coupling), consuming the starting material and generating impurities.

Q2: I am observing a lot of alkyne homocoupling product. How can I prevent this?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, and its formation is exacerbated by the presence of an oxidant like the iodyl group. The most effective strategy to prevent this is to use a copper-free Sonogashira protocol .[1] The copper(I) co-catalyst is primarily responsible for facilitating this undesired dimerization. By removing copper from the reaction, you can significantly reduce the formation of the homocoupled product.

Q3: What is the best catalyst system for this substrate?

A3: There is no single "best" catalyst system, as the optimal conditions will depend on the specific alkyne being used. However, for a challenging substrate like this compound, a good starting point would be a robust, electron-rich palladium system that is less susceptible to oxidation. Consider using a palladium precatalyst paired with a bulky, electron-donating phosphine ligand (e.g., Pd(OAc)₂ with SPhos or XPhos). Alternatively, a phosphine-free palladium catalyst could be explored to circumvent ligand oxidation.

Q4: Can the iodyl group itself react under the Sonogashira conditions?

A4: Yes, it is possible. Hypervalent iodine compounds can participate in palladium-catalyzed cross-coupling reactions.[2] There is a potential for a competing reaction where the palladium catalyst interacts with the hypervalent iodine center instead of the C-Br bond. If you observe unexpected products, this alternative reactivity should be considered.

Q5: What is the expected order of reactivity if I were to use 1-Iodo-4-iodylbenzene instead?

A5: In a standard Sonogashira reaction, the reactivity of aryl halides follows the order I > Br > Cl. Therefore, you would expect the C-I bond to be more reactive than the C-Br bond and undergo oxidative addition to the palladium center more readily.

Experimental Workflows and Diagrams

Troubleshooting Workflow for Failed Reactions

The following workflow provides a systematic approach to troubleshooting failed Sonogashira reactions with this compound.

Troubleshooting_Workflow start Reaction Fails: No Product or Low Conversion check_catalyst Hypothesis 1: Catalyst Deactivation start->check_catalyst check_side_reactions Hypothesis 2: Dominant Side Reactions start->check_side_reactions check_decomposition Hypothesis 3: Substrate Decomposition start->check_decomposition action_catalyst Action: 1. Increase Catalyst/Ligand Loading 2. Use Oxidation-Resistant Ligand 3. Switch to Phosphine-Free System check_catalyst->action_catalyst action_side_reactions Action: 1. Implement Copper-Free Protocol 2. Ensure Strict Anaerobic Conditions check_side_reactions->action_side_reactions action_decomposition Action: 1. Screen Milder Bases (e.g., TEA, DIPEA) 2. Attempt at Lower Temperature check_decomposition->action_decomposition result_catalyst Re-run Reaction action_catalyst->result_catalyst success Successful Reaction result_catalyst->success Success failure Problem Persists: Consider Alternative Synthetic Route result_catalyst->failure Failure result_side_reactions Re-run Reaction action_side_reactions->result_side_reactions result_side_reactions->success Success result_side_reactions->failure Failure result_decomposition Re-run Reaction action_decomposition->result_decomposition result_decomposition->success Success result_decomposition->failure Failure

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

Proposed Catalytic Cycles: Standard vs. Copper-Free Sonogashira

Understanding the catalytic cycles can help in diagnosing reaction failures. The presence of an oxidant like this compound makes the copper-free pathway a more attractive option to avoid the Glaser coupling side reaction.

Sonogashira_Cycles cluster_standard Standard Sonogashira Cycle cluster_copper_free Copper-Free Sonogashira Cycle pd0 Pd(0)L₂ pd_oxadd Ar-Pd(II)(Br)L₂ pd0->pd_oxadd Oxidative Addition (Ar-Br) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxadd->pd_transmetal Transmetalation (from Cu-C≡CR) product Ar-C≡CR pd_transmetal->product Reductive Elimination product->pd0 Catalyst Regeneration cu_acetylide Cu-C≡CR cu_acetylide->pd_oxadd glaser R-C≡C-C≡C-R (Glaser Coupling) cu_acetylide->glaser Oxidant (-IO₂ group) alkyne H-C≡CR alkyne->cu_acetylide Base, CuI cuI CuI cf_pd0 Pd(0)L₂ cf_pd_oxadd Ar-Pd(II)(Br)L₂ cf_pd0->cf_pd_oxadd Oxidative Addition (Ar-Br) cf_pd_alkyne [Ar-Pd(II)(H-C≡CR)L₂]⁺ cf_pd_oxadd->cf_pd_alkyne Alkyne Coordination cf_pd_acetylide Ar-Pd(II)(C≡CR)L₂ cf_pd_alkyne->cf_pd_acetylide Deprotonation (Base) cf_product Ar-C≡CR cf_pd_acetylide->cf_product Reductive Elimination cf_product->cf_pd0 Catalyst Regeneration

Caption: Comparison of standard and copper-free Sonogashira catalytic cycles.

References

solvent effects on the reactivity of 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Bromo-4-iodylbenzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (BrC₆H₄IO₂) is a hypervalent iodine(V) reagent. Hypervalent iodine compounds are known for their strong oxidizing properties and are used in a variety of organic transformations. Due to the presence of the iodyl group (-IO₂), this compound is expected to be a powerful oxidant. The bromo-substituent provides a potential site for further functionalization, for example, through cross-coupling reactions, after the iodyl group has been utilized in an oxidation reaction. Its primary applications are anticipated in specialized oxidation reactions where the introduction of a bromine atom in the product is desired or for the synthesis of complex molecules requiring sequential functionalization.

Q2: How do I synthesize this compound?

This compound is not commonly commercially available and typically needs to be synthesized in the laboratory. The most common method for preparing iodylarenes is through the oxidation of the corresponding iodoarene. In this case, 1-Bromo-4-iodobenzene would be the starting material.

A general procedure involves the oxidation of 1-Bromo-4-iodobenzene with a strong oxidizing agent such as sodium periodate (NaIO₄) in an acidic aqueous medium.

Q3: What are the key safety precautions I should take when handling this compound?

Iodylarenes, as a class of compounds, are known to be potentially explosive upon impact, friction, or heating. Therefore, extreme caution is advised.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1]

  • Handling: Handle with care and avoid grinding or subjecting the solid to mechanical shock. Use plastic or Teflon-coated spatulas instead of metal ones.

  • Heating: Avoid heating the solid material directly. If heating is necessary for a reaction, it should be done in solution and with extreme caution, using a blast shield.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Troubleshooting Guides

Synthesis of this compound

Problem: The oxidation of 1-Bromo-4-iodobenzene is not proceeding to completion.

  • Possible Cause 1: Insufficient Oxidant.

    • Solution: Ensure that at least two equivalents of the oxidizing agent (e.g., sodium periodate) are used per equivalent of 1-Bromo-4-iodobenzene. It is often beneficial to use a slight excess.

  • Possible Cause 2: Incorrect pH.

    • Solution: The oxidation often requires acidic conditions. Ensure the reaction medium is sufficiently acidic by using a co-solvent like acetic acid or by adding a mineral acid such as sulfuric acid. Monitor the pH of the reaction mixture.

  • Possible Cause 3: Low Reaction Temperature.

    • Solution: While heating should be done with caution, these oxidations may require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress carefully behind a blast shield.

Reactions Using this compound

Problem: My reaction with this compound is very slow or not starting.

  • Possible Cause 1: Poor Solubility of the Reagent.

    • Solution: Iodylarenes are notoriously insoluble in many common organic solvents. This is a primary cause of low reactivity. Refer to the solvent data table below and consider using a co-solvent to increase solubility. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), or fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve the solubility and reactivity of other hypervalent iodine reagents.[2]

  • Possible Cause 2: Inappropriate Solvent Choice.

    • Solution: The solvent can significantly impact the reactivity of hypervalent iodine reagents. Protic solvents can sometimes coordinate to the iodine center and modulate its reactivity. Aprotic solvents might be more suitable for certain transformations. Experiment with a range of solvents with different polarities.

  • Possible Cause 3: Deactivation of the Reagent.

    • Solution: Ensure that the reaction is performed under anhydrous conditions if the substrate or intermediates are sensitive to water. Water can sometimes interfere with the reaction or lead to the formation of less reactive hydrates of the iodyl compound.

Problem: I am observing unexpected side products in my reaction.

  • Possible Cause 1: Over-oxidation of the Substrate.

    • Solution: this compound is a strong oxidizing agent. If your substrate has multiple oxidizable functional groups, you may be observing over-oxidation. Try running the reaction at a lower temperature or for a shorter duration. You can also try adding the oxidant portion-wise to maintain a low concentration in the reaction mixture.

  • Possible Cause 2: Solvent Participation.

    • Solution: Some solvents can be oxidized by hypervalent iodine reagents, especially at elevated temperatures. Ensure the chosen solvent is stable under the reaction conditions. For example, while alcohols can be used as solvents, they can also be oxidized.

Data Presentation

Table 1: Expected Solubility of this compound in Common Organic Solvents

Based on the general solubility trends of iodylarenes, the following table provides an estimate of the solubility of this compound. Experimental verification is recommended.

SolventPolarityExpected SolubilityNotes
HexaneNonpolarInsolubleNot a suitable solvent.
TolueneNonpolarVery Sparingly SolubleUnlikely to be an effective solvent on its own.
Dichloromethane (DCM)Polar AproticSparingly SolubleMay be used in some cases, but solubility is likely to be low.
Acetonitrile (MeCN)Polar AproticSparingly SolubleA common solvent for organic reactions, but may not be sufficient to dissolve the reagent.
N,N-Dimethylformamide (DMF)Polar AproticSolubleOften a good choice for improving the solubility of polar organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA highly polar solvent that is very effective at dissolving iodylarenes and can accelerate reactions.[2]
WaterPolar ProticSparingly SolubleSolubility is generally low, but it is used as a solvent in the synthesis of iodylarenes.
Acetic AcidPolar ProticSolubleOften used as a co-solvent in the synthesis of iodylarenes.
Hexafluoroisopropanol (HFIP)Polar ProticSolubleA highly polar, non-coordinating solvent that can enhance the reactivity of hypervalent iodine reagents.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-Bromo-4-iodobenzene (1.0 eq.) in a mixture of water and a suitable co-solvent like acetic acid.

  • Addition of Oxidant: To the stirred suspension, add sodium periodate (NaIO₄, approx. 2.2 eq.) portion-wise.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. Caution: Use a blast shield and conduct the reaction in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with water and a small amount of a non-polar solvent like diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the product under vacuum. Avoid heating the solid during drying.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound start 1-Bromo-4-iodobenzene reaction Oxidation Reaction (Reflux) start->reaction reagents NaIO4 (oxidant) H2O/Acetic Acid (solvent) reagents->reaction workup Cooling & Filtration reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Solvent_Effect_Logic Solvent Effects on Reactivity cluster_solvents Solvent Properties reagent This compound (Solid) solvent Choice of Solvent reagent->solvent polar_aprotic Polar Aprotic (e.g., DMSO, DMF) solvent->polar_aprotic Good Solubility nonpolar Nonpolar (e.g., Toluene, Hexane) solvent->nonpolar Poor Solubility high_reactivity Higher Reactivity polar_aprotic->high_reactivity Leads to low_reactivity Lower Reactivity / No Reaction nonpolar->low_reactivity Leads to

Caption: Logical relationship between solvent choice and reactivity.

References

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with 1-Bromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on minimizing the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the versatile substrate 1-bromo-4-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in a Suzuki reaction?

A1: Homocoupling is a common side reaction in which two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct (Ar'-Ar'). This process consumes the nucleophilic partner and the catalyst, reducing the yield of the desired cross-coupled product (Ar-Ar').[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two primary causes of homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][4] Similarly, when starting with a Pd(II) salt like Pd(OAc)₂, one pathway for its reduction to the catalytically active Pd(0) is through the stoichiometric homocoupling of two boronic acid molecules.[1][4]

Q3: I am observing significant homocoupling of my boronic acid. What is the first thing I should check?

A3: The most critical factor to verify is the rigorous exclusion of oxygen.[2][3] Ensure that all solvents and the reaction vessel have been thoroughly deoxygenated, typically by sparging with an inert gas like nitrogen or argon for an extended period.[2] Maintaining a positive pressure of inert gas throughout the reaction is essential to prevent atmospheric oxygen from entering the system.[3]

Q4: How does the choice of palladium catalyst and ligand affect homocoupling?

A4: While the palladium source (Pd(0) vs. Pd(II)) has a direct impact, ligands are also crucial. Electron-rich and sterically bulky phosphine ligands can facilitate the key steps of the desired cross-coupling cycle (oxidative addition and reductive elimination), which can help it outcompete the homocoupling side reaction.[5][6]

Q5: Are there any additives that can suppress homocoupling?

A5: Yes, the addition of a mild reducing agent can be effective. For instance, potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[2][7]

Q6: When using 1-bromo-4-iodobenzene, which position reacts first and why?

A6: The iodine position reacts first. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with the palladium catalyst than the carbon-bromine (C-Br) bond.[8] This differential reactivity allows for selective, sequential cross-coupling reactions, making 1-bromo-4-iodobenzene a valuable building block for complex, unsymmetrical molecules.[8]

Q7: Can reaction temperature influence selectivity and side reactions with 1-bromo-4-iodobenzene?

A7: Yes, temperature can be a factor. While the C-I bond is inherently more reactive, some studies have shown that the coupling of aryl iodides can be inefficient at lower temperatures (e.g., ~50 °C) with certain catalyst systems like Pd(PPh₃)₄.[9][10] Therefore, optimizing the temperature is important to ensure efficient and selective coupling at the desired position while minimizing side reactions like homocoupling.

Troubleshooting Guide: High Homocoupling Levels

This guide provides a systematic approach to diagnosing and resolving issues with excessive boronic acid homocoupling.

Observation / Problem Potential Cause Recommended Action
High levels of homocoupling byproduct (>5%) Inadequate deoxygenation of the reaction mixture.[2][3]Sparge the solvent with nitrogen or argon via a subsurface needle for at least 30-60 minutes prior to adding the catalyst. Maintain a positive inert gas pressure throughout the experiment.[2]
Reaction is sluggish and homocoupling is prevalent, especially at the start. The Pd(II) precatalyst is being reduced primarily via boronic acid homocoupling.[1][4]Add a mild reducing agent like potassium formate (1.1-1.5 eq.) to the reaction mixture before the catalyst to facilitate the reduction of Pd(II) to Pd(0).[2][7]
Inconsistent results and variable amounts of homocoupling between batches. The physical form or purity of the base is affecting the reaction kinetics.Use a high-purity, finely powdered base (e.g., K₂CO₃, K₃PO₄) to ensure consistent and effective reaction. Granular bases can lead to poor reproducibility.[11]
Homocoupling occurs alongside incomplete conversion of the aryl halide. The catalyst activity is low or is being inhibited.Consider a different ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, favoring the desired cross-coupling.[5][6]
Homocoupling is observed even with good inerting techniques. The boronic acid reagent may have degraded or contains impurities.Use a more stable boronic acid derivative, such as a pinacol ester (Bpin), which can be more robust and easier to handle, slowly hydrolyzing in situ to the active boronic acid.[1][12]

Quantitative Data Summary

The rigorous exclusion of oxygen is a proven strategy to minimize homocoupling. The following table, adapted from experimental data, illustrates the impact of different reactor inerting techniques on the formation of a homocoupling dimer.

Table 1: Effect of Reactor Inerting on Homocoupling Byproduct Formation

Entry Pd(OAc)₂ (mol %) Dimer Byproduct (%) Reactor Inerting Method
1 1.6 4.1 Brief N₂ Headspace Sweep
2 1.5 2.9 Brief N₂ Headspace Sweep
3 2.2 3.1 Brief N₂ Headspace Sweep
4 1.1 <0.1 N₂ Subsurface Sparge

Data adapted from a study on suppressing homocoupling in a Suzuki reaction.[2]

Recommended Experimental Protocol

This protocol is designed to minimize homocoupling for the Suzuki-Miyaura reaction between 1-bromo-4-iodobenzene and a generic arylboronic acid (Ar'-B(OH)₂), targeting selective reaction at the iodine position.

1. Reagent Preparation:

  • 1-bromo-4-iodobenzene (1.0 eq.)

  • Arylboronic acid (1.1 - 1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 eq.)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

2. Reaction Setup and Deoxygenation:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene, the arylboronic acid, and the powdered potassium carbonate.

  • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the deoxygenated 1,4-Dioxane and water via syringe.

  • Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.

3. Catalyst Addition and Reaction:

  • In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and dissolve them in a small amount of degassed solvent if desired, or prepare to add them as solids.

  • Briefly remove the inert gas needle and add the catalyst/ligand to the reaction flask under a positive flow of inert gas.

  • Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

4. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS. Note that the reaction should selectively consume the starting 1-bromo-4-iodobenzene to form the mono-coupled product, 1-bromo-4-(Ar')-benzene.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the mixture with an organic solvent (e.g., Ethyl Acetate).[13]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude residue by flash column chromatography to isolate the desired product.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add o2 O₂ pdi_ar Ar-Pd(II)L₂(I) add->pdi_ar trans Transmetalation pdi_ar->trans pdi_ar_ar Ar-Pd(II)L₂(Ar') trans->pdi_ar_ar red Reductive Elimination pdi_ar_ar->red red->pd0  Regenerates  Catalyst product Cross-Coupled Product (Ar-Ar') red->product ar_i 1-Bromo-4-iodobenzene (Ar-I) ar_i->add ar_b Ar'-B(OH)₂ ar_b->trans homo_trans Homocoupling Pathway ar_b->homo_trans 2 eq. pdii_source Pd(II) Source (e.g., Pd(OAc)₂) pdii_source->homo_trans o2->pdi_ar Oxidation homo_trans->pd0 Generates Pd(0) homo_product Homocoupled Product (Ar'-Ar') homo_trans->homo_product Troubleshooting_Workflow start High Homocoupling Detected by LC-MS/NMR q1 Is the reaction rigorously deoxygenated? start->q1 a1 Improve Degassing: - Sparge solvent with N₂/Ar  for 30-60 min - Maintain positive pressure q1->a1 No q2 Using a Pd(II) precatalyst? q1->q2 Yes a1->q2 a2 Add Mild Reducing Agent: - Consider adding 1.1-1.5 eq.  of Potassium Formate q2->a2 Yes q3 Is the base a finely-milled powder? q2->q3 No a2->q3 a3 Improve Base Quality: - Use high-purity, powdered base - Avoid granules/pellets q3->a3 No end_node Re-run reaction and monitor improvement q3->end_node Yes a3->end_node

References

Technical Support Center: Purity Assessment of 1-Bromo-4-iodylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 1-Bromo-4-iodylbenzene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Q1: I am seeing significant peak tailing in my HPLC chromatogram for the main this compound peak. What could be the cause and how can I resolve it?

A1: Peak tailing for halogenated aromatic compounds like this compound is a common issue. Here are the potential causes and solutions:

  • Secondary Interactions: Silanol groups on the surface of silica-based C18 columns can interact with the lone pairs of electrons on the halogen atoms, leading to tailing.

    • Solution: Use a base-deactivated or end-capped column. Alternatively, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to block the active silanol sites.

  • Low Buffer Concentration: Insufficient buffering of the mobile phase can lead to inconsistent ionization of silanol groups, causing peak tailing.

    • Solution: Ensure your mobile phase has an adequate buffer concentration. For reversed-phase HPLC of this compound, a mobile phase of acetonitrile, water, and phosphoric acid is often used.[1] Ensure the phosphoric acid concentration is sufficient to maintain a low and stable pH.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try reducing the injection volume or the concentration of your sample.

Q2: My retention times for this compound are shifting between injections. What should I check?

A2: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs to ensure a stable baseline and consistent retention.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Q3: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram. What is their likely source?

A3: Ghost peaks can originate from several sources:

  • Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents. Flush the injector and the entire system thoroughly with a strong solvent.

  • Sample Degradation: this compound is sensitive to light and moisture, and degradation products may appear as extra peaks.[2]

    • Solution: Store the compound in a tightly sealed container in a cool, dry, and dark place.[2] Prepare samples fresh before analysis.

  • Late Eluting Peaks from a Previous Run: A peak from a previous injection may elute during a subsequent run, especially in gradient elution.

    • Solution: Extend the run time of your method to ensure all components have eluted. Incorporate a column wash step at the end of each run.

Gas Chromatography (GC) Analysis

Q1: I am not getting a sharp, symmetrical peak for this compound in my GC analysis. What could be the problem?

A1: Poor peak shape in GC can be attributed to several factors:

  • Improper Injection Technique: A slow injection can cause band broadening and peak tailing.

    • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is performed quickly and smoothly.

  • Active Sites in the Inlet or Column: Active sites can cause adsorption of the analyte, leading to peak tailing.

    • Solution: Use a deactivated inlet liner. Ensure the column is properly conditioned. If the column is old, it may need to be replaced.

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.

Q2: I am seeing baseline noise and spikes in my GC chromatogram. What are the possible causes?

A2: Baseline noise and spikes can be due to:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.

    • Solution: Use high-purity carrier gas and install or replace gas purifiers.

  • Septum Bleed: Particles from a degrading septum can enter the inlet and cause spurious peaks.

    • Solution: Replace the septum regularly.

  • Detector Contamination: A dirty detector can result in a noisy baseline.

    • Solution: Follow the manufacturer's instructions for cleaning the detector.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Q1: My 1H NMR spectrum of this compound shows more than the expected two doublets. What could be the reason?

A1: The presence of extra peaks in the 1H NMR spectrum indicates impurities.

  • Residual Starting Material: The synthesis of this compound often starts from p-bromoaniline.[2][3][4] Residual p-bromoaniline will show characteristic aromatic and amine proton signals.

  • Side-Reaction Products: The diazotization and iodination reactions can sometimes lead to the formation of other halogenated benzene derivatives as minor impurities.

  • Residual Solvents: Solvents used in the synthesis or purification, such as chloroform, may be present.[3]

    • Solution: Compare the chemical shifts of the unknown peaks with those of potential impurities. Further purification of the sample may be necessary.

Q2: How can I confirm the identity of my this compound using FTIR?

A2: The FTIR spectrum can be used as a fingerprint for the compound. You should observe characteristic peaks for a para-disubstituted benzene ring. The C-Br and C-I stretching vibrations will be in the fingerprint region (below 1000 cm⁻¹). Comparing your spectrum to a reference spectrum will help confirm its identity.[5][6]

Data Presentation

The following table summarizes hypothetical quantitative data for a purity assessment of a this compound sample by HPLC.

CompoundRetention Time (min)Peak AreaPurity (%)
This compound5.298500098.5
p-Bromoaniline (Impurity)2.8100001.0
Unknown Impurity 14.150000.5

Experimental Protocols

HPLC Purity Method
  • Column: Newcrom R1 reversed-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as an additive.[1] A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes. The phosphoric acid concentration should be around 0.1%.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

GC-MS Identification Method
  • Column: A standard non-polar column such as a DB-5ms or HP-5ms is suitable for the separation of halogenated aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of 50-350 m/z. The mass spectrum should show a molecular ion peak at m/z 282 and a characteristic isotopic pattern for one bromine atom.[5]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

NMR Spectroscopy
  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field instrument. Expect two doublets in the aromatic region (approximately δ 7.2-7.7 ppm).[7]

  • ¹³C NMR: Expect four signals for the aromatic carbons.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR accessory.[6]

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID HPLC HPLC Analysis Dissolve->HPLC Purity Assessment GCMS GC-MS Analysis Dissolve->GCMS Impurity Identification NMR NMR Spectroscopy Dissolve->NMR Structural Confirmation Purity Purity Calculation (%) HPLC->Purity Identity Identity Confirmation GCMS->Identity Structure Structure Verification NMR->Structure FTIR->Identity

Caption: Workflow for the analytical purity assessment of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Analytical Problem Encountered (e.g., Peak Tailing, Ghost Peaks) Check_Method Review Method Parameters (e.g., Mobile Phase, Temperature) Problem->Check_Method Check_System Inspect Instrument Components (e.g., Column, Injector, Detector) Problem->Check_System Check_Sample Evaluate Sample Integrity (e.g., Storage, Preparation) Problem->Check_Sample Optimize_Method Optimize Method Check_Method->Optimize_Method Maintain_System Perform System Maintenance Check_System->Maintain_System Reprepare_Sample Prepare Fresh Sample Check_Sample->Reprepare_Sample

Caption: Logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide to Iodinating Agents: N-Iodosuccinimide vs. Hypervalent Iodine Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Iodosuccinimide (NIS), a widely used reagent for electrophilic iodination, with the broader class of hypervalent iodine reagents. While the specific compound 1-Bromo-4-iodylbenzene was initially proposed for comparison, a thorough review of scientific literature reveals a lack of available data on its synthesis and application as an iodinating agent. Therefore, this guide will focus on the well-established and versatile NIS and provide a general overview of hypervalent iodine compounds used in iodination reactions, offering a valuable resource for selecting the appropriate reagent for your synthetic needs.

Introduction to Iodinating Agents

The introduction of iodine into organic molecules is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The resulting aryl and vinyl iodides are versatile intermediates, particularly for the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The choice of an iodinating agent is crucial and depends on the substrate's reactivity, desired regioselectivity, and tolerance of functional groups.

N-Iodosuccinimide (NIS) is an electrophilic iodinating agent that is widely used due to its stability, ease of handling, and predictable reactivity.[1] It is a crystalline solid and serves as a source of an electrophilic iodine atom ("I+").[1] NIS is particularly effective for the iodination of electron-rich aromatic and heteroaromatic compounds, as well as alkenes and alkynes.[2] Its reactivity can be fine-tuned through the use of various activators, such as Brønsted or Lewis acids.[3][4]

Hypervalent Iodine Reagents , on the other hand, are compounds where the iodine atom formally possesses a higher oxidation state than +1. These reagents are known for their strong oxidizing properties and have found diverse applications in organic synthesis, including halogenations.[5][6] While specific data for this compound is unavailable, other hypervalent iodine reagents, such as iodylarenes (ArIO2), can be used for iodination, particularly of deactivated aromatic compounds under strongly acidic conditions.[7]

Performance Comparison: N-Iodosuccinimide

Due to the lack of specific experimental data for this compound in iodination reactions, a direct quantitative comparison is not feasible. Instead, we present a detailed overview of the performance of N-Iodosuccinimide across a range of substrates and reaction conditions.

Table 1: Performance of N-Iodosuccinimide in the Iodination of Various Substrates

SubstrateActivating Agent/CatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
AnisoleTrifluoroacetic acid (cat.)CH2Cl215 minRoom Temp98[2]
AcetanilideSilver(I) triflimide (cat.)Dichloromethane30 minRoom Temp95
PhenolSilver(I) triflimide (cat.)Dichloromethane10 minRoom Temp92
TolueneIron(III) chloride (cat.)Ionic Liquid1 hRoom Temp85[4]
1-OctyneAcetic AcidCH2Cl22 hRoom Temp90[2]
Styrene-CH2Cl2-Room Temp-[8]

Experimental Protocols

General Protocol for the Iodination of an Activated Arene using N-Iodosuccinimide and Trifluoroacetic Acid

This protocol is a representative example of the iodination of an electron-rich aromatic compound.

Materials:

  • Activated arene (e.g., anisole, 1.0 mmol)

  • N-Iodosuccinimide (NIS, 1.1 mmol)

  • Trifluoroacetic acid (TFA, 0.1 mmol)

  • Dichloromethane (CH2Cl2), anhydrous (10 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the activated arene (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add N-Iodosuccinimide (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired iodoarene.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the general mechanism of electrophilic aromatic iodination and a typical experimental workflow.

Electrophilic_Aromatic_Iodination cluster_activation Activation of NIS NIS N-Iodosuccinimide (NIS) Activated_Iodine Activated Iodine Species (e.g., I⁺ or polarized I-N bond) NIS->Activated_Iodine Protonation Acid Acid Catalyst (H⁺) Acid->NIS Arene Arene (Ar-H) Sigma_Complex Arenium Ion Intermediate (σ-complex) Arene->Sigma_Complex Attack on I⁺ Iodoarene Iodoarene (Ar-I) Sigma_Complex->Iodoarene Deprotonation (-H⁺)

Caption: General mechanism of electrophilic aromatic iodination using NIS.

Experimental_Workflow Start Start Dissolve Dissolve Arene in Solvent Start->Dissolve Add_NIS Add NIS Dissolve->Add_NIS Add_Catalyst Add Catalyst Add_NIS->Add_Catalyst Stir Stir at Room Temp Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Workup Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End (Pure Iodoarene) Purify->End

Caption: Typical experimental workflow for NIS-mediated iodination.

The Case of 1-Bromo-4-iodobenzene

While not an iodinating agent itself, 1-Bromo-4-iodobenzene is a valuable synthetic intermediate. Its utility stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds in cross-coupling reactions. The C-I bond is more reactive and can be selectively functionalized, leaving the C-Br bond intact for a subsequent transformation.[9] This allows for the stepwise and controlled construction of complex molecules.

Conclusion

N-Iodosuccinimide stands out as a versatile, reliable, and widely accessible reagent for the iodination of a broad range of organic substrates. Its reactivity can be easily modulated with the use of catalysts, making it a staple in both academic and industrial laboratories. While the specific compound this compound is not a known iodinating agent, the broader class of hypervalent iodine reagents offers powerful, albeit often more reactive, alternatives for specific applications, particularly for the iodination of less reactive aromatic systems. For most standard iodination reactions, especially those involving activated substrates, N-Iodosuccinimide remains the reagent of choice due to its favorable balance of reactivity, selectivity, and ease of use. Researchers and drug development professionals are encouraged to consider the substrate scope and reaction conditions summarized in this guide when planning their synthetic strategies.

References

The Strategic Advantage of 1-Bromo-4-iodobenzene in Sequential Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Organic Chemistry and Drug Development

In the landscape of synthetic organic chemistry, the efficient construction of complex molecular architectures is paramount. For researchers and professionals in drug development and materials science, the choice of building blocks can significantly impact the success of a synthetic route. Among the vast array of halogenated reagents, 1-bromo-4-iodobenzene has emerged as a uniquely powerful tool, not as a conventional halogenating agent, but as a versatile scaffold for the sequential and site-selective introduction of different functionalities. This guide provides an objective comparison of 1-bromo-4-iodobenzene with alternative synthetic strategies, supported by experimental data, to highlight its distinct advantages.

The primary utility of 1-bromo-4-iodobenzene lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a transition metal catalyst, such as palladium, than the more robust C-Br bond.[1][2] This disparity in reactivity allows for chemoselective functionalization, enabling a stepwise approach to the synthesis of complex molecules without the need for cumbersome protecting group strategies.[1][2]

Comparative Analysis of Synthetic Strategies

The true advantage of 1-bromo-4-iodobenzene is most evident in the synthesis of unsymmetrical biaryls and other disubstituted aromatic compounds. Let's consider the synthesis of a hypothetical target molecule, 4-bromo-4'-ethynylbiphenyl, a structure relevant in materials science and as a precursor for more complex pharmaceutical compounds.

Table 1: Comparison of Synthetic Routes to 4-Bromo-4'-ethynylbiphenyl

FeatureRoute A: Using 1-Bromo-4-iodobenzeneRoute B: Alternative Stepwise Synthesis
Starting Materials 1-Bromo-4-iodobenzene, Phenylacetylene, 4-Bromophenylboronic acid4,4'-Dibromobiphenyl, Phenylacetylene
Number of Steps 2 (Sequential one-pot possible)2
Key Reactions 1. Sonogashira Coupling2. Suzuki Coupling1. Monosubstitution of a dihaloarene2. Sonogashira Coupling
Selectivity Control High, based on inherent reactivity difference of C-I vs. C-Br bonds.Challenging to achieve high yields of the mono-substituted intermediate. Often results in a mixture of starting material, mono-, and di-substituted products.
Overall Yield Typically higher due to better selectivity.Generally lower due to challenges in the first step.
Purification Simpler due to cleaner reaction profiles.More complex due to product mixtures.

The following Graphviz diagram illustrates the logical workflow of the two synthetic routes, highlighting the straightforward nature of the synthesis using 1-bromo-4-iodobenzene.

G cluster_0 Route A: Using 1-Bromo-4-iodobenzene cluster_1 Route B: Alternative Stepwise Synthesis A_start 1-Bromo-4-iodobenzene A_step1 Sonogashira Coupling (Reacts at Iodine) A_start->A_step1 Phenylacetylene, Pd Catalyst A_intermediate 4-Bromo-4'-ethynylbiphenyl A_step1->A_intermediate A_final Target Molecule B_start 4,4'-Dibromobiphenyl B_step1 Monosubstitution (Sonogashira Coupling) B_start->B_step1 Phenylacetylene, Pd Catalyst B_products Mixture: - 4,4'-Dibromobiphenyl - 4-Bromo-4'-ethynylbiphenyl - 4,4'-Diethynylbiphenyl B_step1->B_products B_purification Difficult Purification B_products->B_purification B_final Target Molecule B_purification->B_final

Comparison of synthetic routes.

Experimental Protocols

Route A: Sequential Sonogashira and Suzuki Coupling with 1-Bromo-4-iodobenzene

This approach leverages the higher reactivity of the C-I bond for the initial Sonogashira coupling, followed by a Suzuki coupling at the C-Br position.

Step 1: Chemoselective Sonogashira Coupling

  • Reactants: 1-Bromo-4-iodobenzene (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), CuI (0.04 equiv), and a base such as triethylamine (TEA) or diisopropylamine (DIPA) in a suitable solvent like THF or DMF.

  • Procedure: To a solution of 1-bromo-4-iodobenzene and the terminal alkyne in the chosen solvent, the palladium and copper catalysts are added, followed by the base. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then worked up by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.

  • Expected Yield: High yields (often >90%) of the mono-alkynylated product are typically achieved due to the high chemoselectivity.

Step 2: Suzuki Coupling

  • Reactants: The product from Step 1 (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.03 equiv), and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as toluene/ethanol/water or dioxane/water.

  • Procedure: The bromo-alkynyl intermediate, arylboronic acid, palladium catalyst, and base are combined in the solvent system and heated to reflux (typically 80-100 °C) until the reaction is complete. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.

  • Expected Yield: Good to excellent yields of the unsymmetrically disubstituted product are generally obtained.

Alternative Synthetic Approaches

Alternative methods for synthesizing unsymmetrical biaryls often involve the Gomberg–Bachmann reaction or modifications of Suzuki and Stille couplings with less selective starting materials.[3] However, these methods frequently suffer from lower yields and the formation of significant amounts of homocoupled byproducts, necessitating more rigorous purification.[3] For instance, attempting a monosubstitution on a symmetric dihaloarene often leads to a statistical mixture of products that are challenging to separate.

Data Presentation

Table 2: Performance Comparison in Sequential Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)Reference
Sonogashira1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄, CuI, TEATHF, rt, 4h1-Bromo-4-(phenylethynyl)benzene95[4]
Suzuki1-Bromo-4-iodobenzene4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100°C, 12h4-Bromo-4'-methoxybiphenyl88[5]
Stille1-Bromo-4-iodobenzeneTributyl(vinyl)stannanePd(PPh₃)₄Toluene, 110°C, 16h1-Bromo-4-vinylbenzene92[6]

The data clearly indicates that 1-bromo-4-iodobenzene serves as an excellent substrate for a variety of highly selective cross-coupling reactions, consistently providing high yields of the desired mono-functionalized products.

Mandatory Visualization: Signaling Pathway of Sequential Cross-Coupling

The following diagram illustrates the catalytic cycle for a sequential Sonogashira and Suzuki coupling, showcasing the selective oxidative addition at the C-I bond followed by the reaction at the C-Br bond.

G cluster_0 Sonogashira Coupling (C-I Bond Activation) cluster_1 Suzuki Coupling (C-Br Bond Activation) Pd0_A Pd(0)L_n OA_A Oxidative Addition Pd0_A->OA_A Complex_A Ar(Br)-Pd(II)(I)-L_n OA_A->Complex_A TM_A Transmetalation Complex_A->TM_A RE_A Reductive Elimination TM_A->RE_A RE_A->Pd0_A Catalyst Regeneration Product_A 4-Bromo-4'-alkynylbiphenyl RE_A->Product_A Pd0_B Pd(0)L_n Product_A->Pd0_B Intermediate feeds into next cycle OA_B Oxidative Addition Product_A->OA_B Alkyne_Cu Cu-Acetylide Alkyne_Cu->TM_A ArI_Br 1-Bromo-4-iodobenzene ArI_Br->OA_A Pd0_B->OA_B Complex_B Ar(Alkynyl)-Pd(II)(Br)-L_n OA_B->Complex_B TM_B Transmetalation Complex_B->TM_B RE_B Reductive Elimination TM_B->RE_B RE_B->Pd0_B Catalyst Regeneration Product_B Unsymmetrical Biaryl RE_B->Product_B Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->TM_B

Sequential cross-coupling pathway.

Conclusion

While not a halogenating agent in the classical sense, 1-bromo-4-iodobenzene offers significant advantages as a synthetic building block for the construction of complex, unsymmetrically disubstituted aromatic compounds. Its key strengths lie in:

  • High Chemoselectivity: The differential reactivity of the C-I and C-Br bonds allows for predictable and selective sequential reactions.[1][2]

  • Synthetic Efficiency: It enables the construction of complex molecules in fewer steps and often with higher overall yields compared to alternative routes.

  • Simplified Purification: The clean and selective reactions minimize the formation of byproducts, simplifying the purification process.

  • Versatility: It is compatible with a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Stille, and Heck couplings.[6]

For researchers in drug discovery and materials science, the strategic use of 1-bromo-4-iodobenzene can streamline synthetic pathways, improve efficiency, and ultimately accelerate the development of novel molecules.

References

A Comparative Guide to the Synthesis of 1-Bromo-4-iodobenzene: Established versus Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Bromo-4-iodobenzene is a valuable building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for sequential functionalization. This guide provides a comparative analysis of the established synthetic route to 1-bromo-4-iodobenzene and explores a potential new approach, offering insights into their respective methodologies, performance, and practicality.

Established Synthetic Route: Diazotization of 4-Bromoaniline

The most widely recognized and utilized method for the preparation of 1-bromo-4-iodobenzene is the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with an iodide salt.[1][2][3] This multi-step process is a staple in organic synthesis and is known for its reliability and relatively high yields.

A New Synthetic Approach: Electrophilic Iodination of Bromobenzene

A potential alternative and more direct approach to 1-bromo-4-iodobenzene is the electrophilic iodination of bromobenzene. This method, while conceptually simpler, presents challenges in terms of regioselectivity and reaction conditions. Direct iodination of aromatic compounds can be difficult and often requires the use of an oxidizing agent to generate a more potent electrophilic iodine species.[4]

Quantitative Data Presentation

The following table summarizes the key performance indicators for the established diazotization route and provides a prospective analysis for the new electrophilic iodination route.

ParameterEstablished Route: Diazotization of 4-BromoanilineNew Route: Electrophilic Iodination of Bromobenzene
Starting Material 4-BromoanilineBromobenzene
Key Reagents Sodium nitrite, Sulfuric acid, Potassium iodideIodine, Oxidizing agent (e.g., nitric acid, periodic acid)
Reaction Steps 2 (Diazotization, Iodination)1
Typical Yield ~80%[5]Variable, potentially lower due to side reactions
Purity High (>98% achievable)[1][5]Potentially lower due to formation of ortho and di-iodinated isomers
Reaction Conditions Low temperature (0-5 °C) for diazotizationMay require elevated temperatures and strongly acidic conditions
Scalability Well-established for larger scale preparation[1]Potentially challenging to scale due to selectivity issues
Safety Considerations Diazonium salts can be explosive if isolated; handle in solution at low temperatures.Use of strong oxidizing agents requires caution.

Experimental Protocols

Established Route: Diazotization of 4-Bromoaniline

The following is a representative experimental protocol for the synthesis of 1-bromo-4-iodobenzene via diazotization of 4-bromoaniline:

  • Diazotization: 4-bromoaniline is dissolved in an aqueous solution of a strong acid, typically sulfuric acid, and cooled to 0-5 °C in an ice bath.[1]

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution of 4-bromoaniline while maintaining the temperature below 5 °C. This results in the formation of the 4-bromobenzenediazonium salt in situ.

  • Iodination: A solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution.

  • The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt and formation of the product.

  • The crude 1-bromo-4-iodobenzene precipitates as a solid and is collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final product with high purity.

New Route: Electrophilic Iodination of Bromobenzene (Prospective)

A general procedure for the electrophilic iodination of bromobenzene would involve the following steps:

  • Bromobenzene is dissolved in a suitable solvent.

  • Iodine is added to the solution, followed by the addition of an oxidizing agent (e.g., nitric acid, periodic acid, or a mixture of iodine and potassium iodate in sulfuric acid).[4]

  • The reaction mixture is stirred, potentially with heating, for a sufficient time to allow for the iodination to occur.

  • Upon completion, the reaction is quenched, and the organic product is extracted.

  • The crude product would likely be a mixture of isomers (ortho- and para-bromoiodobenzene) and potentially some di-iodinated byproducts.

  • Purification, likely requiring column chromatography, would be necessary to isolate the desired 1-bromo-4-iodobenzene.

Visualizations

Logical Relationship of Synthetic Route Comparison

Comparison of Synthetic Routes to 1-Bromo-4-iodobenzene Start Start Established_Route Established Route: Diazotization of 4-Bromoaniline Start->Established_Route New_Route New Route: Electrophilic Iodination of Bromobenzene Start->New_Route Comparison Comparison Established_Route->Comparison New_Route->Comparison Yield Yield Comparison->Yield Purity Purity Comparison->Purity Scalability Scalability Comparison->Scalability Safety Safety Comparison->Safety Conclusion Conclusion Yield->Conclusion Purity->Conclusion Scalability->Conclusion Safety->Conclusion

Caption: Logical flow for comparing the established and new synthetic routes.

Experimental Workflow for the New Synthetic Route

Workflow for Electrophilic Iodination of Bromobenzene Start Start Dissolve_Bromobenzene Dissolve Bromobenzene in Solvent Start->Dissolve_Bromobenzene Add_Reagents Add Iodine and Oxidizing Agent Dissolve_Bromobenzene->Add_Reagents Reaction Stir and Heat Add_Reagents->Reaction Quench_and_Extract Quench Reaction and Extract Product Reaction->Quench_and_Extract Purification Purify by Column Chromatography Quench_and_Extract->Purification Product 1-Bromo-4-iodobenzene Purification->Product

Caption: Experimental workflow for the proposed new synthetic route.

References

Spectroscopic Analysis for the Structural Confirmation of 1-Bromo-4-iodylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 1-Bromo-4-iodylbenzene. Due to the limited availability of direct spectroscopic data for this compound, this guide presents experimental data for its immediate precursor, 1-Bromo-4-iodobenzene, and offers a detailed theoretical comparison to predict the spectral characteristics of the target molecule. This approach provides a valuable framework for researchers synthesizing and characterizing this compound and similar hypervalent iodine compounds.

Comparison of Spectroscopic Data: 1-Bromo-4-iodobenzene vs. This compound (Predicted)

The following tables summarize the experimental spectroscopic data for 1-Bromo-4-iodobenzene and the predicted data for this compound. These predictions are based on established principles of spectroscopy and published data for related iodylarene compounds.

Table 1: Infrared (IR) Spectroscopy Data

Feature1-Bromo-4-iodobenzene (Experimental)This compound (Predicted)Justification for Prediction
I=O Stretch N/A~710-800 cm⁻¹The presence of the iodyl group (IO₂) will introduce strong characteristic absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the I=O bonds.[1]
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹The aromatic C-H stretching frequencies are not expected to change significantly.
C=C Stretch (Aromatic) ~1600-1450 cm⁻¹~1600-1450 cm⁻¹The fundamental aromatic ring vibrations will remain in a similar range.
C-Br Stretch ~600-500 cm⁻¹~600-500 cm⁻¹The C-Br stretching vibration is unlikely to be significantly affected.
C-I Stretch ~500-400 cm⁻¹N/AThe C-I single bond is replaced by the C-I(O)₂ group.

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Feature1-Bromo-4-iodobenzene (Experimental)This compound (Predicted)Justification for Prediction
Proton Environment AA'BB' systemAA'BB' systemThe para-substitution pattern is maintained.
Chemical Shift (δ) ~7.6 (d, 2H), ~7.1 (d, 2H)Downfield shift to ~8.0-8.5 ppmThe strongly electron-withdrawing iodyl group will deshield the aromatic protons, causing a significant downfield shift.
Coupling Constant (J) ~8.5 Hz~8-9 HzThe ortho-coupling constant is not expected to change significantly.

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Feature1-Bromo-4-iodobenzene (Experimental)This compound (Predicted)Justification for Prediction
C-Br (ipso-Carbon) ~122 ppm~125-130 ppmMinor downfield shift due to the electronic effect of the iodyl group.
C-I (ipso-Carbon) ~92 ppmSignificant downfield shift to ~140-150 ppmThe strong shielding "heavy-atom effect" of iodine is substantially reduced upon oxidation to the pentavalent state, leading to a significant deshielding of the ipso-carbon.[2]
Aromatic CH Carbons ~138, 132 ppmDownfield shiftThe electron-withdrawing nature of the iodyl group will cause a general downfield shift for the other aromatic carbons.

Table 4: Mass Spectrometry Data (Electron Ionization)

Feature1-Bromo-4-iodobenzene (Experimental)This compound (Predicted)Justification for Prediction
Molecular Ion (M⁺) m/z 282/284 (due to Br isotopes)Likely weak or absentIodylarenes are often thermally unstable and may not show a clear molecular ion peak under EI conditions.
Key Fragments m/z 155/157 (loss of I), m/z 127 (I⁺)m/z [M-O]⁺, [M-O₂]⁺, [M-IO₂]⁺Fragmentation would likely involve the loss of oxygen atoms, the entire iodyl group, and subsequent fragmentation of the resulting 1-bromophenyl cation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of this compound

This compound can be synthesized by the oxidation of 1-Bromo-4-iodobenzene. A common method involves using sodium periodate (NaIO₄) as the oxidizing agent in an aqueous solution.[1]

  • Suspend 1-Bromo-4-iodobenzene in a vigorously stirred aqueous solution of sodium periodate.

  • Heat the reaction mixture to boiling and maintain for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or a colorimetric test to check for the disappearance of the starting material).

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the crude product with water and dry.

  • The crude this compound can be purified by recrystallization from boiling water.[1]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : Solid samples are typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent.

  • ¹H NMR Acquisition : A standard one-pulse experiment is used. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹³C NMR Acquisition : A proton-decoupled experiment is standard to obtain singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.

  • Ionization : In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Start Synthesis of This compound Product Crude This compound Start->Product Precursor 1-Bromo-4-iodobenzene (Starting Material) Precursor->Start Purification Purification (Recrystallization) Product->Purification PureProduct Pure This compound Purification->PureProduct IR IR Spectroscopy PureProduct->IR NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

A Comparative Guide to Alternative Reagents for Selective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective cross-coupling reactions has revolutionized modern chemistry, enabling the efficient construction of complex molecules that are central to pharmaceuticals, agrochemicals, and materials science. While palladium-catalyzed reactions have long been the gold standard, the pursuit of more sustainable, cost-effective, and versatile synthetic methodologies has spurred the exploration of alternative reagents. This guide provides an objective comparison of the performance of these emerging alternatives, supported by experimental data and detailed protocols.

The Landscape of Alternative Reagents

Traditional palladium catalysts, though highly effective, present challenges related to cost, toxicity, and the need for specialized ligands. In response, the scientific community has developed a range of alternative systems, each with unique advantages. This guide focuses on four prominent alternatives:

  • Nickel-Based Catalysts: As a more earth-abundant and economical alternative to palladium, nickel catalysts have demonstrated remarkable reactivity, particularly in the activation of challenging substrates.

  • Iron-Based Catalysts: Iron's low cost, low toxicity, and environmental friendliness make it an attractive option for developing greener cross-coupling methodologies.

  • Photoredox Catalysis: This approach utilizes visible light to initiate catalytic cycles, often enabling reactions under mild conditions and with unique selectivities that are not accessible through traditional thermal methods.

  • Biocatalysis (Enzymes): Harnessing the exquisite selectivity of enzymes offers a highly sustainable and specific approach to cross-coupling, often proceeding under mild, aqueous conditions.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following tables provide a comparative look at the performance of alternative reagents in this critical transformation.

Table 1: Performance of Alternative Catalysts in Suzuki-Miyaura Coupling

Catalyst SystemAryl Halide SubstrateBoronic Acid SubstrateCatalyst Loading (mol%)SolventBaseTime (h)Yield (%)Reference
Palladium (Typical) Aryl BromidePhenylboronic acid1-5TolueneK₂CO₃12-24>90General Knowledge
Nickel Aryl CarbamatePhenylboronic acid5DioxaneK₃PO₄0.17 (MW)87[1]
Iron Aryl IodidePhenylboronic acid20DMSOt-BuOK3High[2]
Micellar (Pd-based) Heteroaryl BromideHeteroarylboronic acid2WaterEt₃N4-20High[3][4]

Note: A direct comparison of yields is challenging due to the use of different substrates and reaction conditions in the literature. The data presented reflects reported values under the specified conditions.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of a bi-aryl compound using a nickel catalyst.

Synthesis of NiCl₂(PPh₃)₂ Catalyst:

  • In a 20 mL glass vial, combine 0.5 g of NiCl₂·6H₂O and 7 mL of ethanol.

  • Seal the vial and degas the solution with nitrogen for 15 minutes.

  • Quickly add 1.2 g of PPh₃ to the vial and seal it again.

  • Stir the reaction mixture in an 80 °C water bath for one hour.

  • Allow the mixture to cool to room temperature, then place it in an ice-water bath for ten minutes.

  • Collect the solid product by vacuum filtration, washing with small portions of ethanol and ether.

  • Dry the solids under vacuum for several minutes and record the yield.[5]

Suzuki-Miyaura Coupling Reaction:

  • In a 40 mL vial, combine 4 mmol of your chosen aryl halide, 0.5 g of phenylboronic acid, 0.13 g of the prepared NiCl₂(PPh₃)₂, and 1.7 g of crushed potassium phosphate.

  • Seal the vial and add 10 mL of degassed toluene via syringe.

  • Stir the reaction mixture at 80 °C for the desired amount of time, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer twice with 10 mL of water, followed by 5 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation (if needed) cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification Ni_precursor NiCl₂·6H₂O Ni_cat NiCl₂(PPh₃)₂ Ni_precursor->Ni_cat Ligand_prep PPh₃ Ligand_prep->Ni_cat Solvent_prep Ethanol Solvent_prep->Ni_cat Reaction_vessel Reaction Setup Ni_cat->Reaction_vessel Aryl_halide Aryl Halide Aryl_halide->Reaction_vessel Boronic_acid Boronic Acid Boronic_acid->Reaction_vessel Base Base (K₃PO₄) Base->Reaction_vessel Solvent_reaction Toluene Solvent_reaction->Reaction_vessel Extraction Extraction Reaction_vessel->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Purified Bi-aryl Product Chromatography->Product

Caption: General workflow for a Nickel-Catalyzed Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Exploring Greener Alternatives

The Heck reaction is a powerful tool for the formation of substituted alkenes. While traditionally reliant on palladium, iron-based catalysts are emerging as a more sustainable option.

Table 2: Performance of Iron-Catalyzed Heck-Type Reactions

Catalyst SystemAlkene SubstrateAlkyl/Aryl HalideCatalyst Loading (mol%)SolventAdditive/BaseTime (h)Yield (%)Reference
Iron(II) Chloride StyreneAryl Iodide20DMSOt-BuOK3High[2]
Iron(II) Chloride VinylareneAlkyl Iodide--TBPB-High[6]
Fe/acac-Silica OlefinAryl Iodide-PEG--Good[7]
Experimental Protocol: Iron-Catalyzed Heck-Type Coupling

This protocol outlines a procedure for the iron-catalyzed coupling of vinylarenes with alkyl iodides.

  • To a reaction tube, add the vinylarene (1.0 mmol), alkyl iodide (1.2 mmol), and iron(II) chloride (0.1 mmol, 10 mol%).

  • Add 2 mL of a suitable solvent (e.g., DMSO).

  • Add t-butyl peroxybenzoate (TBPB) as a radical initiator and oxidant.

  • Seal the tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][6]

Buchwald-Hartwig Amination: Nickel as a Viable Alternative

The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines. Nickel catalysts have been shown to be effective for this transformation, even with challenging aryl chloride substrates.

Table 3: Performance of Nickel-Catalyzed Buchwald-Hartwig Amination

Catalyst SystemAryl Halide SubstrateAmine SubstrateCatalyst Loading (mol%)SolventBaseTime (h)Yield (%)Reference
Ni(COD)₂/DPPF Aryl ChloridePrimary/Secondary Amine-TolueneNaOtBu-Moderate to Excellent[8]
NiCl₂(DME)/SIPr·HCl Aryl ChlorideMorpholine5-152-Methyl-THFNaOtBu3High[9]
(dppf)Ni(o-tolyl)Cl Aryl ChlorideVarious Amines2.5-5CPMEK₃PO₄16High[10]
Experimental Protocol: Nickel-Catalyzed Amination of Aryl Chlorides

This protocol describes the amination of 1-chloronaphthalene with morpholine using an air-stable nickel(II) precatalyst.

  • To an oven-dried flask under a nitrogen atmosphere, add the nickel precatalyst (e.g., (dppf)Ni(o-tolyl)Cl, 5 mol%), the phosphine ligand (if required), and the base (e.g., sodium tert-butoxide, 1.5 equiv).

  • Add the solvent (e.g., 2-methyltetrahydrofuran).

  • Add the amine (e.g., morpholine, 1.2 equiv) followed by the aryl chloride (e.g., 1-chloronaphthalene, 1.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[4][9][10]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Generalized Catalytic Cycle for Buchwald-Hartwig Amination (M = Pd or Ni) M0 [M⁰L₂] MArylX [L₂Mᴵᴵ(Ar)(X)] M0->MArylX Oxidative Addition (Ar-X) MArylAmine [L₂Mᴵᴵ(Ar)(NR₂)] MArylX->MArylAmine Ligand Exchange (HNR₂, Base) MArylAmine->M0 Reductive Elimination Product Ar-NR₂ MArylAmine->Product

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination, applicable to both palladium and nickel catalysts.

Sonogashira Coupling: Copper as a Co-catalyst and an Alternative

The Sonogashira coupling is a key reaction for the synthesis of alkynes. While traditionally a palladium-catalyzed reaction with a copper co-catalyst, copper-only systems have also been developed.

Table 4: Comparison of Catalytic Systems in Sonogashira Coupling

Catalyst SystemAryl Halide SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventBaseTime (h)Yield (%)Reference
Pd/Cu (Typical) Aryl IodideTerminal AlkynePd: 1-5, Cu: 1-10Amine/SolventAmine1-12>90[11]
Copper-catalyzed Aryl IodidePhenylacetylene----Good to Excellent[7]
Pd (Copper-free) Aryl HalideTerminal Alkyne3NoneTBAF-Moderate to Excellent[12]

Emerging Frontiers: Photoredox and Enzymatic Catalysis

Photoredox Catalysis

Photoredox catalysis offers a paradigm shift in cross-coupling by using light to drive reactions. This allows for transformations under exceptionally mild conditions and can provide access to novel reactivity. For example, dual photoredox and nickel catalysis has been successfully applied to C-N and C-S cross-coupling reactions.[13]

Enzymatic Cross-Coupling

Biocatalysis represents the ultimate in green chemistry. Enzymes, such as cytochrome P450s, can catalyze oxidative cross-coupling reactions with high selectivity.[14] While still an emerging field, enzyme-catalyzed C-N bond formation is also gaining traction, offering a highly specific and environmentally benign approach.[3]

Conclusion

The field of selective cross-coupling is continuously evolving, with a strong impetus towards the development of more sustainable and economical catalytic systems. Nickel and iron catalysts have proven to be viable alternatives to palladium for a range of important transformations. Furthermore, innovative approaches like photoredox and enzymatic catalysis are opening new avenues for bond construction under mild and highly selective conditions. While a single "best" alternative does not exist, the choice of reagent will depend on the specific transformation, substrate scope, and desired reaction conditions. This guide provides a starting point for researchers to explore these exciting alternatives and to select the most appropriate methodology for their synthetic challenges.

References

A Comparative Guide to the Computational Analysis of Iodylarene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational studies on the reaction mechanisms of iodylarenes, a class of hypervalent iodine(V) compounds. Due to the limited availability of specific computational data on 1-bromo-4-iodylbenzene, this guide focuses on the well-studied analogous compound, 2-iodylbenzoic acid (IBX), to provide insights into the probable reaction pathways. The information presented here is crucial for understanding the reactivity of these powerful oxidizing agents in organic synthesis.

Comparative Analysis of Reaction Mechanisms

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms of iodylarenes. A key area of investigation has been the oxidation of alcohols and amines by IBX.

Two primary mechanistic pathways have been proposed and computationally explored:

  • The Hypervalent Twist Mechanism: This model was initially proposed to be the rate-determining step in the oxidation of alcohols by IBX. It involves a conformational change in the hypervalent iodine intermediate. However, some studies have challenged this, suggesting it is not the rate-determining step in all cases.

  • Reductive Elimination Mechanism: More recent computational work suggests that for certain substrates, the rate-determining step is the reductive elimination involving the cleavage of a C-H bond[1].

A significant computational study by Ariafard, Yates, and colleagues provides a detailed comparison of the IBX-mediated oxidation of amines and alcohols[2][3]. Their findings indicate that both reactions proceed through similar mechanistic steps: an initial ligand exchange followed by a redox process. A "hypervalent twist" is crucial in both the ligand exchange and redox steps, allowing the reactions to proceed through a lower energy pathway[2][3].

The study highlights that while the activation energy for the initial ligand exchange is similar for both amines and alcohols, the subsequent redox step is significantly more favorable for amines, indicating a much lower activation energy[2][3].

Quantitative Data from Computational Studies

The following table summarizes the key quantitative data from the DFT study on the IBX-mediated oxidation of amines and alcohols. This data is essential for comparing the energetics of the different reaction pathways.

Reaction StepSubstrateCatalyst/MediatorActivation Energy (kcal/mol)
Ligand ExchangeAmineWater~15-20
Ligand ExchangeAlcoholWater~15-20
Redox StepAmine-Significantly Lower
Redox StepAlcohol-Higher

Note: Specific numerical values for the redox step activation energies were not explicitly provided in the abstract but were described comparatively[2][3].

Experimental and Computational Protocols

The methodologies employed in computational studies are critical for the accuracy and reliability of the results. The following is a summary of a typical computational protocol used in the study of iodylarene reaction mechanisms.

Computational Method:

  • Density Functional Theory (DFT): This is the most common quantum mechanical method used for these types of studies.

  • Functionals and Basis Sets: A common choice is the M06-2X functional with the def2-TZVP basis set. This combination has been shown to provide accurate results for hypervalent iodine compounds[1].

  • Solvation Model: To simulate the reaction in solution, a continuum solvation model, such as the SMD (Solvation Model based on Density) model, is often employed.

  • Software: Gaussian is a widely used software package for these calculations.

Procedure:

  • Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products should have all real frequencies, while transition states should have exactly one imaginary frequency.

  • Transition State Search: Various algorithms, such as the Berny algorithm, are used to locate the transition state structures connecting reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactant and product.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.

Visualizing the Reaction Pathway

The following diagram illustrates a generalized workflow for the computational study of an iodylarene reaction mechanism.

G Computational Workflow for Iodylarene Reaction Mechanism cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_ts_search 3. Transition State Search cluster_verification 4. Verification cluster_analysis 5. Analysis reactant Reactant Structures opt_react Optimize Reactants reactant->opt_react Initial Guess product Product Structures opt_prod Optimize Products product->opt_prod Initial Guess ts_search Locate Transition State opt_react->ts_search opt_prod->ts_search freq_calc Frequency Calculation ts_search->freq_calc Verify Saddle Point irc_calc IRC Calculation ts_search->irc_calc Connect Reactant/Product energy_profile Energy Profile Construction freq_calc->energy_profile irc_calc->energy_profile mechanism_elucidation Mechanism Elucidation energy_profile->mechanism_elucidation Interpret Results

References

A Mechanistic Investigation of Palladium-Catalyzed Reactions with 1-Bromo-4-iodobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of palladium-catalyzed reactions involving 1-bromo-4-iodobenzene, a versatile building block in organic synthesis. Due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this substrate allows for selective, sequential cross-coupling reactions, enabling the controlled construction of complex molecular architectures.[1][2] This document summarizes key quantitative data, details experimental protocols for prominent reactions, and visualizes the underlying mechanistic pathways.

The term "1-Bromo-4-iodylbenzene" as stated in the topic of inquiry does not correspond to a commonly cited reagent in the scientific literature for palladium-catalyzed reactions. The focus of this guide is therefore on the well-established chemistry of 1-bromo-4-iodobenzene. The distinct reactivity of the C-I and C-Br bonds is the cornerstone of its utility in selective synthesis.[1] Generally, the C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the C-Br bond, allowing for chemoselective functionalization.[1][3]

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of 1-bromo-4-iodobenzene is highly dependent on the reaction conditions, including the choice of catalyst, ligands, and temperature. The following tables summarize the typical selectivity observed in major palladium-catalyzed cross-coupling reactions.

Table 1: Selectivity in Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemTemperature (°C)Major ProductBis/Mono RatioReference
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃704-Bromo-4'-phenyl-1,1'-biphenylPreference for bis-coupling[4]
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃04-Bromo-1-iodo-4'-phenyl-1,1'-biphenylReduced bis-coupling[4]
Arylboronic acidsPd-PEPPSI-iPr704-Bromo-4'-aryl-1,1'-biphenylLower conversion[4]

Table 2: Reactivity in Sonogashira and Heck Reactions

Reaction TypeCoupling PartnerCatalyst SystemKey ObservationReference
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂ / CuI / Et₃NSelective coupling at the C-I bond.[2][5][2][5]
HeckAcrylic AcidPd(OAc)₂ / PPh₃ / Et₃NPreferential reaction at the C-I bond.[6][6]
HeckStyrenePd(OAc)₂ / BaseIodobenzene shows higher reactivity than bromobenzene.[7][7]

Experimental Protocols

General Procedure for Sequential Suzuki-Miyaura Coupling

A representative protocol for a two-step, one-pot sequential Suzuki-Miyaura coupling of 1-bromo-4-iodobenzene is as follows:

  • First Coupling (at the C-I bond): To a solution of 1-bromo-4-iodobenzene (1.0 eq) in a suitable solvent (e.g., toluene, dioxane), the first boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) are added. The mixture is stirred at a controlled temperature (e.g., 70-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Second Coupling (at the C-Br bond): After cooling the reaction mixture, the second boronic acid (1.2 eq), additional palladium catalyst, and base are added. The reaction is then heated at a higher temperature (e.g., 100-110 °C) to facilitate the coupling at the less reactive C-Br bond.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Selective Sonogashira Coupling

The following is a general procedure for the selective Sonogashira coupling at the C-I bond of 1-bromo-4-iodobenzene:

  • Reaction Setup: A mixture of 1-bromo-4-iodobenzene (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq) is prepared in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine) and another organic solvent (e.g., THF, DMF).

  • Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo. The residue is redissolved in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]

Visualizations

Experimental Workflow: Sequential Cross-Coupling

G cluster_step1 Step 1: C-I Bond Functionalization cluster_step2 Step 2: C-Br Bond Functionalization start 1-Bromo-4-iodobenzene reagents1 Arylboronic Acid (1) Pd(PPh3)4, Base Low Temperature start->reagents1 Suzuki Coupling product1 4-Bromo-4'-aryl-1,1'-biphenyl reagents1->product1 reagents2 Arylboronic Acid (2) Pd Catalyst, Base Higher Temperature product1->reagents2 Suzuki Coupling product2 Unsymmetrical Biaryl Product reagents2->product2

Caption: Sequential Suzuki-Miyaura coupling of 1-bromo-4-iodobenzene.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L2 pd2_intermediate1 Ar-Pd(II)L2-X pd0->pd2_intermediate1 Ar-X oxidative_addition Oxidative Addition pd2_intermediate2 Ar-Pd(II)L2-R pd2_intermediate1->pd2_intermediate2 R-M transmetalation Transmetalation pd2_intermediate2->pd0 Ar-R reductive_elimination Reductive Elimination aryl_halide Ar-X organometallic R-M product Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Navigating the Regioselectivity of 1-Bromo-4-iodobenzene: A Comparative Guide to C-I vs. C-Br Bond Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 1-Bromo-4-iodobenzene stands out as a versatile building block, offering two distinct reactive sites for cross-coupling reactions. This guide provides an objective comparison of the reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in this molecule, supported by experimental data and detailed protocols for key transformations.

The differential reactivity of the C-I and C-Br bonds in 1-bromo-4-iodobenzene is primarily governed by the disparity in their bond dissociation energies. The C-I bond is inherently weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst, such as palladium, which is the crucial initial step in many cross-coupling reactions. This inherent reactivity difference allows for the selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations.

Comparative Reactivity in Cross-Coupling Reactions

The chemoselectivity of 1-bromo-4-iodobenzene has been demonstrated in several widely-used palladium-catalyzed cross-coupling reactions. Below is a summary of quantitative data from representative Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, highlighting the preferential reactivity of the C-I bond.

Reaction TypeCoupling PartnerProduct of Selective C-I CouplingYield/Selectivity of Mono-Coupled ProductReaction Conditions
Suzuki-Miyaura Phenylboronic acid4-Bromo-1,1'-biphenyl41 mol% selectivityPd(OAc)₂/PPh₃, K₂CO₃, Toluene/H₂O, 70°C
Buchwald-Hartwig Amination p-Toluidine4-Bromo-N-(p-tolyl)aniline78% yieldNi(acac)₂, Phenylboronic ester, K₃PO₄
Sonogashira Coupling Phenylacetylene1-Bromo-4-(phenylethynyl)benzeneHigh (exact yield not specified in literature)Pd(OAc)₂, CuI, Dabco, Air

Table 1. Comparative performance of selective C-I bond functionalization in 1-bromo-4-iodobenzene.

Visualizing the Selective Pathway

The preferential reaction at the C-I bond can be depicted as a logical workflow. The initial oxidative addition of the palladium catalyst occurs selectively at the more labile C-I bond, leading to the formation of an arylpalladium iodide intermediate. This intermediate then proceeds through the catalytic cycle (transmetalation and reductive elimination) to yield the mono-substituted product, leaving the C-Br bond available for a subsequent, distinct coupling reaction.

G cluster_0 Selective C-I Bond Activation cluster_1 Cross-Coupling Cycle cluster_2 Potential Subsequent Reaction 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene Oxidative_Addition_CI Oxidative Addition (C-I Bond) 1-Bromo-4-iodobenzene->Oxidative_Addition_CI More Reactive Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition_CI Aryl-Pd(II)-I Intermediate Aryl-Pd(II)-I Intermediate Oxidative_Addition_CI->Aryl-Pd(II)-I Intermediate Transmetalation Transmetalation Aryl-Pd(II)-I Intermediate->Transmetalation Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Transmetalation Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Mono-substituted Product 4-Bromo-functionalized Benzene Reductive_Elimination->Mono-substituted Product Pd(0)_Regen Pd(0) Catalyst (Regenerated) Reductive_Elimination->Pd(0)_Regen C-Br Bond Intact C-Br Bond Mono-substituted Product->C-Br Bond Second_Coupling Further Cross-Coupling C-Br Bond->Second_Coupling

Figure 1. Selective C-I bond activation and cross-coupling pathway.

Experimental Protocols

Detailed methodologies for achieving selective C-I bond functionalization are provided below. These protocols are based on literature precedents and are intended to serve as a starting point for experimental design.

Selective Suzuki-Miyaura Coupling

Objective: To synthesize 4-bromo-1,1'-biphenyl from 1-bromo-4-iodobenzene and phenylboronic acid.

Materials:

  • 1-Bromo-4-iodobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 70°C and stir vigorously for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-bromo-1,1'-biphenyl.

Selective Buchwald-Hartwig Amination

Objective: To synthesize 4-bromo-N-(p-tolyl)aniline from 1-bromo-4-iodobenzene and p-toluidine.[1]

Materials:

  • 1-Bromo-4-iodobenzene

  • p-Toluidine

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Phenylboronic ester (as an activator)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 1-bromo-4-iodobenzene (1.0 mmol), p-toluidine (1.2 mmol), nickel(II) acetylacetonate (0.05 mmol), phenylboronic ester (1.3 mmol), and potassium phosphate (2.0 mmol) in a reaction vessel.[1]

  • Add the anhydrous solvent (5 mL).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford 4-bromo-N-(p-tolyl)aniline.[1]

Selective Sonogashira Coupling

Objective: To synthesize 1-bromo-4-(phenylethynyl)benzene from 1-bromo-4-iodobenzene and phenylacetylene.

Materials:

  • 1-Bromo-4-iodobenzene

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • 1,4-Diazabicyclo[2.2.2]octane (Dabco)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a reaction flask, add 1-bromo-4-iodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (5 mL), phenylacetylene (1.2 mmol), and Dabco (2.5 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 1-bromo-4-(phenylethynyl)benzene.

References

The Strategic Application of 1-Bromo-4-iodobenzene in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that influences the efficiency, cost, and success of a synthetic route. 1-Bromo-4-iodobenzene has emerged as a versatile building block, particularly in the realm of cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using 1-Bromo-4-iodobenzene, comparing its performance with viable alternatives and offering detailed experimental protocols.

1-Bromo-4-iodobenzene: An Overview

1-Bromo-4-iodobenzene is an aromatic compound featuring two different halogen substituents, bromine and iodine, at the para positions of a benzene ring.[1][2][3] This unique structure is the cornerstone of its utility, allowing for selective, stepwise functionalization. The carbon-iodine bond is more reactive than the carbon-bromine bond in many catalytic systems, enabling chemists to perform sequential reactions at two different sites on the aromatic ring.[3][4] This reagent is a white to pale yellow crystalline solid with a melting point of 89-91 °C, and it is soluble in common organic solvents.[5][6]

Cost-Benefit Analysis

The decision to use 1-Bromo-4-iodobenzene involves weighing its higher initial cost against the potential for more efficient and versatile synthetic pathways.

Benefits Drawbacks
Sequential and Selective Reactivity: The differential reactivity of the C-I and C-Br bonds allows for controlled, stepwise cross-coupling reactions, enabling the synthesis of complex, unsymmetrical biaryl compounds.[3][4]Higher Cost: 1-Bromo-4-iodobenzene is generally more expensive than simpler di-halogenated benzenes like 1,4-dibromobenzene or bulk starting materials like benzene or bromobenzene.
Versatility in Cross-Coupling: It is a suitable substrate for a wide range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.[2][3]Potential for Side Reactions: If reaction conditions are not carefully controlled, selectivity can be lost, leading to a mixture of products.
Solid and Stable: As a solid, it is easier to handle and weigh than liquid or gaseous reagents, and it exhibits good thermal stability.[6]Atom Economy: The use of halogenated compounds in synthesis can be less atom-economical compared to direct C-H activation strategies, although the latter often face their own challenges with selectivity and efficiency.
Wide Range of Applications: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as OLEDs and conducting polymers.[2][3]Safety Considerations: As with all halogenated organic compounds, appropriate safety precautions must be taken during handling to avoid skin and eye irritation.[7]

Performance Comparison with Alternatives

The primary alternatives to 1-Bromo-4-iodobenzene are other di-halogenated benzenes, such as 1,4-dibromobenzene and 1,4-diiodobenzene. The choice of reagent depends on the specific synthetic goal.

ReagentTypical ApplicationKey AdvantagesKey Disadvantages
1-Bromo-4-iodobenzene Sequential, selective cross-couplingAllows for the synthesis of unsymmetrical products in a controlled manner.Higher cost; requires careful control of reaction conditions for selectivity.
1,4-Dibromobenzene Symmetrical cross-couplingLower cost; suitable for producing symmetrical biaryl compounds.Both C-Br bonds have similar reactivity, making selective mono-functionalization challenging.
1,4-Diiodobenzene Highly reactive symmetrical couplingThe C-I bond is highly reactive, often leading to faster reaction times and milder conditions.Higher cost than 1,4-dibromobenzene; can be too reactive, leading to side products.
4-Bromoaniline Synthesis of 1-Bromo-4-iodobenzeneA readily available and lower-cost precursor.Requires a multi-step synthesis (diazotization and iodination) to produce 1-Bromo-4-iodobenzene.[4][6]

Detailed Experimental Protocols

Selective Sonogashira Coupling using 1-Bromo-4-iodobenzene

This protocol describes the selective coupling of a terminal alkyne to the iodide position of 1-Bromo-4-iodobenzene, leaving the bromide intact for subsequent transformations.

Materials:

  • 1-Bromo-4-iodobenzene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Bromo-4-iodobenzene (1.0 eq) in THF.

  • Add the terminal alkyne (1.1 eq), triethylamine (2.0 eq), and a catalytic amount of CuI (0.05 eq).

  • Add the palladium catalyst (0.02 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 1-Bromo-4-iodobenzene from 4-Bromoaniline

This protocol outlines a common laboratory-scale synthesis of 1-Bromo-4-iodobenzene.[4][6]

Materials:

  • 4-Bromoaniline

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Potassium iodide

  • Ice

Procedure:

  • In a beaker, slowly add concentrated sulfuric acid to a cooled suspension of 4-bromoaniline in water, keeping the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the 4-bromoaniline solution at a temperature between 0 and 5 °C to form the diazonium salt.

  • In another flask, dissolve potassium iodide in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution. A dark precipitate of 1-Bromo-4-iodobenzene will form.

  • Stir the mixture for several hours at room temperature.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-Bromo-4-iodobenzene.

Visualizing Synthetic Strategies

The following diagrams illustrate the strategic use of 1-Bromo-4-iodobenzene in a synthetic workflow and compare the reactivity of different di-halogenated benzenes.

G cluster_workflow Synthetic Workflow with 1-Bromo-4-iodobenzene start 1-Bromo-4-iodobenzene step1 Selective Sonogashira Coupling (at Iodine) start->step1 intermediate 4-Bromo-1-(phenylethynyl)benzene step1->intermediate step2 Suzuki Coupling (at Bromine) intermediate->step2 product Unsymmetrical Biaryl Product step2->product G Reactivity 1,4-Diiodobenzene 1-Bromo-4-iodobenzene 1,4-Dibromobenzene HighReactivity High Reactivity HighReactivity->Reactivity:f0 MidReactivity Selective Reactivity MidReactivity->Reactivity:f1 LowReactivity Lower Reactivity LowReactivity->Reactivity:f2

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-iodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-4-iodobenzene, a halogenated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

1-Bromo-4-iodobenzene is a skin and eye irritant and may cause respiratory irritation.[1][2] Before handling, personnel must be familiar with the material's hazards and have access to the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

II. Waste Characterization and Segregation

1-Bromo-4-iodobenzene is classified as a halogenated organic solid waste .[4] It is imperative to segregate this waste stream from all other types of chemical waste to ensure proper disposal and to prevent unintended chemical reactions.

  • Do NOT mix with non-halogenated organic waste.[4][5][6]

  • Do NOT mix with aqueous waste, acids, bases, or oxidizing agents.[5]

  • Do NOT dispose of this chemical down the drain or in regular trash.[3]

III. Step-by-Step Disposal Protocol for 1-Bromo-4-iodobenzene

This protocol details the in-laboratory procedures for preparing solid 1-Bromo-4-iodobenzene waste for collection by a certified hazardous waste disposal service.

1. Container Selection:

  • Select a chemically compatible container for solid waste, such as a high-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.
  • The container must be in good condition, free of cracks or contamination, and able to be securely sealed.[5]

2. Waste Collection:

  • Carefully transfer the solid 1-Bromo-4-iodobenzene waste into the designated container using a chemically resistant spatula or scoop.
  • If the waste is contaminated with a solvent, it should still be treated as solid waste, but the solvent must be listed on the waste tag.
  • Do not overfill the container. Leave at least 10% headspace to accommodate any potential expansion and to prevent spills.

3. Labeling:

  • Label the waste container as soon as the first particle of waste is added.[5][7]
  • The label must include:
  • The words "Hazardous Waste ".
  • The full chemical name: "1-Bromo-4-iodobenzene ". Do not use abbreviations.[5]
  • The approximate quantity of the waste.
  • The date the waste was first added to the container.
  • The name of the principal investigator or laboratory contact.

4. Storage:

  • Keep the waste container tightly sealed at all times, except when adding waste.[5][6]
  • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.
  • The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.[5]
  • Store the container in secondary containment, such as a plastic tub, to contain any potential leaks.[6]

5. Arranging for Disposal:

  • Once the container is full or has been in storage for a designated period (typically 3-6 months, check your institution's policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.[4]

IV. Spill and Emergency Procedures

  • Small Spills:

    • If a small amount of solid 1-Bromo-4-iodobenzene is spilled, and you are trained to handle it, you may clean it up.

    • Wearing appropriate PPE, gently sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (such as ethanol or acetone) and paper towels. The contaminated cleaning materials must also be disposed of as halogenated hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS for assistance.

    • Prevent others from entering the area.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek medical attention and report the incident to your supervisor.

V. Quantitative Data Summary

PropertyValue
Chemical Formula C₆H₄BrI
Molecular Weight 282.90 g/mol
Appearance White to light brown crystalline powder
Melting Point 89-91 °C
Boiling Point 120-122 °C at 14 mmHg
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant
Waste Classification Halogenated Organic Solid Waste

VI. Disposal Workflow Diagram

DisposalWorkflow cluster_prep In-Lab Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify 1-Bromo-4-iodobenzene Waste B Select Compatible Solid Waste Container (e.g., HDPE Jar) A->B C Transfer Waste to Container (Do not overfill) B->C D Securely Cap Container C->D E Label with 'Hazardous Waste' and Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Transport to Approved Waste Disposal Facility H->I J High-Temperature Incineration I->J

Caption: Workflow for the proper disposal of 1-Bromo-4-iodobenzene.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.